molecular formula C9H14N2O3 B185460 Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate CAS No. 158154-63-3

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B185460
CAS No.: 158154-63-3
M. Wt: 198.22 g/mol
InChI Key: GFVSTGOEPQIEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-13-7(12)6-10-8(14-11-6)9(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSTGOEPQIEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578140
Record name Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158154-63-3
Record name Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic pathways, experimental protocols, and relevant chemical data.

Introduction

This compound belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. The 1,2,4-oxadiazole moiety is a well-recognized bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a tert-butyl group at the 5-position and an ethyl carboxylate at the 3-position provides specific steric and electronic properties that can be crucial for molecular recognition and biological activity. This guide outlines a robust and widely applicable synthetic approach to this target molecule.

Core Synthetic Strategy

The most common and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a two-step process:

  • O-acylation of an amidoxime: Reaction of an amidoxime with a suitable acylating agent to form an O-acyl amidoxime intermediate.

  • Cyclodehydration: Intramolecular cyclization of the O-acyl amidoxime, typically under thermal or basic conditions, to yield the 1,2,4-oxadiazole ring.

For the synthesis of this compound, the key precursors are Pivalamidoxime (to provide the 5-tert-butyl group) and an ethyl oxalyl derivative (to provide the 3-ethyl carboxylate group). A one-pot variation of this procedure is also a viable and efficient alternative.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the necessary precursors and the final target compound.

Synthesis of Precursor 1: Pivalamidoxime

Pivalamidoxime is synthesized from pivalonitrile and hydroxylamine.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pivalonitrile83.1310.0 g0.120
Hydroxylamine hydrochloride69.4910.0 g0.144
Sodium carbonate105.997.6 g0.072
Ethanol46.07100 mL-
Water18.0250 mL-

Procedure:

  • To a solution of hydroxylamine hydrochloride (10.0 g, 0.144 mol) and sodium carbonate (7.6 g, 0.072 mol) in a mixture of ethanol (100 mL) and water (50 mL), add pivalonitrile (10.0 g, 0.120 mol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield crude pivalamidoxime, which can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Expected Yield: 75-85%

Synthesis of Precursor 2: Ethyl 2-chloro-2-oxoacetate (Ethyl Oxalyl Chloride)

Ethyl oxalyl chloride is a key reagent for introducing the ethyl carboxylate moiety. It can be prepared from diethyl oxalate.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl oxalate146.1429.2 g0.20
Thionyl chloride118.9730.0 g0.25
Pyridine (cat.)79.100.5 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine diethyl oxalate (29.2 g, 0.20 mol) and a catalytic amount of pyridine (0.5 mL).

  • Slowly add thionyl chloride (30.0 g, 0.25 mol) to the mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours. The evolution of SO2 and ethyl chloride will be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the product by fractional distillation under reduced pressure to obtain pure ethyl 2-chloro-2-oxoacetate.

Expected Yield: 60-70%

Synthesis of this compound

This step involves the coupling of pivalamidoxime and ethyl 2-chloro-2-oxoacetate, followed by cyclodehydration.

Reaction:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pivalamidoxime116.165.81 g0.050
Ethyl 2-chloro-2-oxoacetate136.536.83 g0.050
Pyridine79.104.35 mL0.055
Dichloromethane (anhydrous)84.93100 mL-
Toluene (for cyclization)92.14100 mL-

Procedure:

  • Dissolve pivalamidoxime (5.81 g, 0.050 mol) in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (4.35 mL, 0.055 mol) to the solution.

  • Slowly add a solution of ethyl 2-chloro-2-oxoacetate (6.83 g, 0.050 mol) in anhydrous dichloromethane (20 mL) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.

  • Dissolve the crude intermediate in toluene (100 mL) and heat to reflux for 8-12 hours to effect cyclodehydration.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 65-80%

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepProductStarting MaterialsKey Reagents/SolventsExpected Yield (%)
1PivalamidoximePivalonitrile, Hydroxylamine hydrochlorideSodium carbonate, Ethanol, Water75-85
2Ethyl 2-chloro-2-oxoacetateDiethyl oxalate, Thionyl chloridePyridine (cat.)60-70
3This compoundPivalamidoxime, Ethyl 2-chloro-2-oxoacetatePyridine, Dichloromethane, Toluene65-80

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₉H₁₄N₂O₃
Molecular Weight198.22 g/mol
AppearanceColorless oil or low-melting solid
¹H NMR (CDCl₃)
δ (ppm)Assignment
~4.50 (q, 2H)-OCH₂CH₃
~1.45 (s, 9H)-C(CH₃)₃
~1.40 (t, 3H)-OCH₂CH₃
¹³C NMR (CDCl₃)
δ (ppm)Assignment
~180C5 (tert-butyl substituted)
~160C3 (ester substituted)
~158C=O (ester)
~63-OCH₂CH₃
~32-C(CH₃)₃
~28-C(CH₃)₃
~14-OCH₂CH₃
Mass Spec (ESI) m/z 199.1 [M+H]⁺, 221.1 [M+Na]⁺

Note: The spectroscopic data are predicted based on the structure and data for similar compounds. Actual values may vary.

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway Pivalonitrile Pivalonitrile Pivalamidoxime Pivalamidoxime Pivalonitrile->Pivalamidoxime + Na₂CO₃, EtOH/H₂O reflux Hydroxylamine Hydroxylamine ·HCl Hydroxylamine->Pivalamidoxime + Na₂CO₃, EtOH/H₂O reflux DiethylOxalate Diethyl Oxalate EthylOxalylChloride Ethyl 2-chloro- 2-oxoacetate DiethylOxalate->EthylOxalylChloride + Pyridine (cat.) reflux ThionylChloride Thionyl Chloride ThionylChloride->EthylOxalylChloride + Pyridine (cat.) reflux O_Acyl_Intermediate O-Acyl Amidoxime Intermediate Pivalamidoxime->O_Acyl_Intermediate + Pyridine, DCM 0°C to rt EthylOxalylChloride->O_Acyl_Intermediate + Pyridine, DCM 0°C to rt FinalProduct Ethyl 5-tert-butyl- 1,2,4-oxadiazole- 3-carboxylate O_Acyl_Intermediate->FinalProduct Toluene reflux

Caption: Synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction and Purification Pivalamidoxime_Synth Synthesis of Pivalamidoxime Coupling 1. Coupling Reaction (O-acylation) Pivalamidoxime_Synth->Coupling EthylOxalylChloride_Synth Synthesis of Ethyl 2-chloro-2-oxoacetate EthylOxalylChloride_Synth->Coupling Workup1 2. Aqueous Workup Coupling->Workup1 Cyclization 3. Cyclodehydration (Toluene, reflux) Workup1->Cyclization Workup2 4. Solvent Removal Cyclization->Workup2 Purification 5. Column Chromatography Workup2->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is a straightforward process that can be accomplished in good yields through well-established synthetic methodologies. The key to a successful synthesis lies in the careful preparation and purification of the starting materials and the controlled execution of the coupling and cyclization steps. This guide provides a solid foundation for researchers to produce this valuable compound for further investigation in various fields of chemical and pharmaceutical sciences.

An In-depth Technical Guide to the Chemical Properties of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound belonging to the 1,2,4-oxadiazole class. This family of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, anti-inflammatory, analgesic, antiviral, and anticancer properties. The 1,2,4-oxadiazole ring is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates. This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis protocol, and safety information for this compound.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while basic identifiers are readily available, detailed experimental physical properties such as melting and boiling points are not extensively reported in the public domain.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 158154-63-3[1]
Molecular Formula C₉H₁₄N₂O₃[1]
Molecular Weight 198.22 g/mol N/A
Appearance Not specified (likely a solid or oil)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Density Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the tert-butyl group around 1.3-1.4 ppm.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, and the carbons of the ethyl and tert-butyl groups.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester, C=N stretching of the oxadiazole ring, and C-O stretching.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 198. The fragmentation pattern would likely involve the loss of the ethyl ester group and cleavage of the oxadiazole ring.[2][3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and widely applicable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by cyclodehydration. The following is a proposed experimental protocol based on these established methods.

Proposed Synthesis of this compound

This synthesis can be envisioned as a two-step process:

  • Formation of the O-acylamidoxime intermediate: Reaction of pivalamidoxime (tert-butylamidoxime) with an ethyl oxalyl chloride.

  • Cyclodehydration: Intramolecular cyclization of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring.

Materials:

  • Pivalamidoxime

  • Ethyl oxalyl chloride

  • A suitable base (e.g., pyridine, triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or thermal conditions)

Procedure:

  • Step 1: O-Acylation. In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pivalamidoxime in an anhydrous solvent. Cool the solution in an ice bath. To this solution, add the base, followed by the dropwise addition of ethyl oxalyl chloride. Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Cyclodehydration. Once the formation of the O-acylamidoxime intermediate is complete, the cyclodehydration can be achieved by adding a dehydrating agent at low temperature and then gently refluxing the mixture until the reaction is complete (as monitored by TLC). Alternatively, the solvent can be removed under reduced pressure, and the crude intermediate can be heated at a high temperature (typically >100°C) to induce thermal cyclodehydration.

  • Work-up and Purification. After cooling, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow

SynthesisWorkflow General Synthesis of this compound cluster_reactants Starting Materials cluster_reaction1 Step 1: O-Acylation cluster_reaction2 Step 2: Cyclodehydration cluster_purification Work-up & Purification pivalamidoxime Pivalamidoxime o_acylation Reaction in Anhydrous Solvent with Base (e.g., Pyridine) pivalamidoxime->o_acylation ethyl_oxalyl_chloride Ethyl Oxalyl Chloride ethyl_oxalyl_chloride->o_acylation intermediate O-Acylamidoxime Intermediate o_acylation->intermediate cyclodehydration Thermal or Chemical Dehydration intermediate->cyclodehydration workup Aqueous Work-up & Extraction cyclodehydration->workup product This compound purification Column Chromatography workup->purification purification->product

Caption: Generalized workflow for the synthesis of the target compound.

Biological Activity

While specific biological studies on this compound are not widely reported, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 1,2,4-oxadiazole have been shown to exhibit a broad range of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Activity

  • Anti-inflammatory and Analgesic Effects

  • Anticancer and Antiproliferative Activity

  • Antiviral Activity

  • Anticonvulsant and Neuroprotective Properties

The presence of the tert-butyl group may enhance lipophilicity, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The ethyl carboxylate group provides a handle for further chemical modification, for instance, hydrolysis to the corresponding carboxylic acid or conversion to amides, which could be explored to modulate biological activity and target engagement. Further research is required to elucidate the specific biological profile and potential therapeutic applications of this compound.

Safety and Handling

Based on available safety data for this compound, the following hazards have been identified:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a member of a pharmacologically significant class of heterocyclic compounds. While specific experimental data on its physical and biological properties are limited in the public domain, its structural features suggest it as a valuable building block for the development of novel therapeutic agents. The proposed synthesis protocol, based on established methodologies for 1,2,4-oxadiazole formation, provides a viable route for its preparation for further investigation. As with any chemical substance, appropriate safety precautions must be observed during its handling and use in a laboratory setting. Further research into the specific biological activities and spectroscopic characterization of this compound is warranted to fully understand its potential in drug discovery and development.

References

Technical Guide: Unraveling the Properties and Applications of CAS Number 158154-63-3 and the Potent Farnesoid X Receptor Agonist GW4064

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the properties and uses associated with CAS number 158154-63-3. Initial investigation reveals that this CAS number corresponds to the chemical entity Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate . However, the depth of scientific literature and experimental data available for this specific compound is limited, primarily consisting of catalog information from chemical suppliers.

Conversely, a closely related area of research with extensive data involves GW4064 , a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). It is plausible that inquiries regarding CAS number 158154-63-3 may be related to the broader interest in FXR agonists, for which GW4064 (CAS Number: 278779-30-9) is a key research compound. This guide will first summarize the available information for Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate and then provide a comprehensive overview of the well-documented properties and uses of GW4064, fulfilling the core requirements for an in-depth technical resource.

Part 1: CAS Number 158154-63-3 (Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate)

The available data for Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is primarily limited to its basic chemical properties.

Chemical Properties
PropertyValue
CAS Number 158154-63-3
Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
Synonyms 5-tert-Butyl-[1][2][3]oxadiazole-3-carboxylic acid ethyl ester

Part 2: GW4064 (CAS Number 278779-30-9) - A Comprehensive Technical Overview

GW4064 is a widely studied synthetic agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism. Its potent and selective activity has made it an invaluable tool for investigating the physiological and pathological roles of FXR.

Physicochemical and Pharmacokinetic Properties of GW4064
PropertyValueCitation
CAS Number 278779-30-9[2]
Molecular Formula C28H22Cl3NO4[2]
Molecular Weight 542.8 g/mol [2]
Formal Name 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]-benzoic acid[2]
EC50 for FXR 15 nM - 65 nM[2][4]
Solubility DMSO: 25 mg/mL; Ethanol: 1 mg/mL[2]
Oral Bioavailability (rat) 10%[5]
Half-life (t1/2) (rat) < 1 hour (approximately 15 minutes to 3.5 hours)[3][5]
Biological Activity and Uses

GW4064 is a potent and selective FXR agonist with no significant activity at other nuclear receptors at concentrations up to 1 μM.[2][5] Its primary use is as a research tool to elucidate the diverse functions of FXR in various physiological and disease contexts.[2]

Key Research Areas:

  • Metabolic Diseases: GW4064 is used to study the role of FXR in dyslipidemia, diabetes, and obesity.[2] For instance, in animal models, it has been shown to lower serum triglycerides.[5]

  • Liver Diseases: It is employed in studies of cholestatic liver injury and has been shown to improve liver pathology by modulating bile acid metabolism.[6][7] GW4064 can downregulate key enzymes in bile acid synthesis, such as CYP7A1, CYP8B1, and CYP27A1.[6]

  • Cancer Research: GW4064 has demonstrated anti-tumor activities in various cancer cell lines, including colorectal, breast, and liver cancer.[8] It can induce apoptosis, block the cell cycle, and mediate immunogenic cell death (ICD) in cancer cells.[8] However, some studies suggest its apoptotic effects in certain cell lines might be FXR-independent.[1][9]

  • Inflammation: GW4064 has been shown to inhibit NLRP3 inflammasome activation, suggesting a role for FXR in modulating inflammatory responses.[4]

It is important to note that while GW4064 is a valuable research tool, it has limitations for clinical development, including low bioavailability and a short half-life.[3] Furthermore, recent studies have indicated that GW4064 can have off-target effects by interacting with multiple G protein-coupled receptors (GPCRs), particularly histamine receptors, which necessitates careful interpretation of experimental results.[1][9]

Signaling Pathways

GW4064 primarily acts through the FXR signaling pathway. Upon activation by GW4064, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.

A key downstream target of FXR is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15 in rodents, FGF19 in humans), which also acts to repress CYP7A1 expression in the liver.

FXR_Signaling_Pathway GW4064 GW4064 FXR FXR GW4064->FXR FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (DNA) FXR_RXR->FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP Expression Target_Genes->SHP FGF15_19 FGF15/19 Expression (Intestine) Target_Genes->FGF15_19 CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 FGF15_19->CYP7A1 (Liver)

FXR Signaling Pathway Activated by GW4064.
Experimental Protocols

In Vitro FXR Transactivation Assay

This assay is used to determine the potency of compounds like GW4064 in activating FXR.

  • Cell Line: CV-1 or HEK293T cells are commonly used.[5][10]

  • Methodology:

    • Cells are co-transfected with an expression vector for human or mouse FXR and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter. A control plasmid (e.g., expressing β-galactosidase) is often included for normalization.

    • After transfection (typically 24 hours), cells are treated with varying concentrations of GW4064 or a vehicle control (e.g., DMSO).

    • Following an incubation period of 24 hours, cells are lysed.

    • Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

    • The measured luciferase activity is normalized to the control reporter activity.

    • Dose-response curves are generated to calculate the EC50 value.[10]

Transactivation_Assay_Workflow start Start: Plate Cells (e.g., CV-1, HEK293T) transfect Co-transfect with: - FXR Expression Vector - Luciferase Reporter Plasmid start->transfect treat Treat with GW4064 (various concentrations) transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data: - Normalize to control - Generate dose-response curve - Calculate EC50 measure->analyze end End analyze->end

Workflow for an FXR Transactivation Assay.

In Vivo Studies in Animal Models

GW4064 is frequently used in rodent models to investigate the systemic effects of FXR activation.

  • Animal Model: Rats or mice are commonly used.[5][6]

  • Administration: GW4064 is often administered via intraperitoneal injection or oral gavage. A common vehicle for in vivo administration is a solution containing DMSO, PEG300, Tween-80, and saline.[4][6][11]

  • Example Protocol (Short Bowel Resection Model in Rats):

    • Rats undergo surgery for short bowel resection or a sham procedure.

    • The treatment group receives intraperitoneal injections of GW4064 (e.g., 30 mg/kg) every other day for a specified period (e.g., 2 weeks). Control groups receive the vehicle solution.

    • At the end of the treatment period, animals are euthanized, and samples (blood, liver, intestine) are collected for analysis.

    • Analyses may include serum biochemistry (e.g., ALT, AST), histology of tissues, and gene expression analysis of FXR targets (e.g., by qPCR).[6]

Cell-Based Apoptosis and Cell Cycle Analysis

To assess the anti-tumor effects of GW4064 in vitro.

  • Cell Lines: Colorectal cancer cell lines such as HCT116 and CT26.[8]

  • Methodology:

    • Cells are seeded in appropriate culture plates and treated with different concentrations of GW4064.

    • Apoptosis Assay: After treatment (e.g., 24-48 hours), cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.

    • Cell Cycle Analysis: Cells are fixed, stained with a DNA-binding dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8]

    • Immunogenic Cell Death (ICD) Markers: Assays for ATP release from cells and surface exposure of calreticulin (CRT) can be performed using luminometry and immunofluorescence, respectively.[8]

References

The Ascendant Scaffold: A Technical Guide to the Discovery of Novel 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and broad spectrum of biological activities.[1][2][3][4] First synthesized in 1884, this scaffold has become a cornerstone in the design of novel therapeutic agents, acting as a metabolically stable replacement for ester and amide functionalities.[3][5][6][7] This technical guide provides a comprehensive overview of recent advancements in the discovery of 1,2,4-oxadiazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Synthetic Strategies for 1,2,4-Oxadiazole Analogs

The construction of the 1,2,4-oxadiazole ring is primarily achieved through two classical and widely adopted methods: the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[5][8] Modern advancements have introduced more efficient protocols, including one-pot syntheses and microwave-assisted reactions, enhancing yield and reducing reaction times.[9][10]

A generalized workflow for the synthesis and evaluation of 1,2,4-oxadiazole derivatives is depicted below. This process begins with the selection of appropriate starting materials and progresses through synthesis, purification, characterization, and subsequent biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Evaluation start Starting Materials (Amidoximes, Acyl Chlorides, etc.) synthesis 1,2,4-Oxadiazole Synthesis (e.g., Tiemann-Krüger, Cycloaddition) start->synthesis workup Reaction Work-up & Extraction synthesis->workup purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization screening In Vitro Biological Assays (e.g., MTT, Enzyme Inhibition) characterization->screening data Data Analysis (IC50/EC50 Determination) screening->data hit Hit Compound Identification data->hit hit->start Lead Optimization

A generalized workflow for the discovery of 1,2,4-oxadiazole-based drugs.
Experimental Protocol: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol is based on the widely used Tiemann and Krüger method involving the reaction of an amidoxime with an acyl chloride.[5]

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Acyl Chloride (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.[5]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[5]

Biological Activities and Quantitative Data

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][6]

Anticancer Activity

A significant body of research highlights the potential of 1,2,4-oxadiazoles as potent anticancer agents.[1][11] These compounds have been shown to induce apoptosis and exhibit cytotoxicity against a variety of cancer cell lines.[1]

Compound/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
9a-c MCF-70.19 - 0.78Prodigiosin1.93[1]
HCT-1161.17 - 5.13Prodigiosin2.84[1]
13a-b A3751.22 - 1.47Doxorubicin0.79 - 5.51[1]
MCF-70.11 - 0.23Doxorubicin0.79 - 5.51[1]
ACHN0.11 - 0.12Doxorubicin0.79 - 5.51[1]
14a-d MCF-70.12 - 2.78Doxorubicin-[1]
A5490.12 - 2.78Doxorubicin-[1]
A3750.12 - 2.78Doxorubicin-[1]
18a-c MCF-7, A549, MDA MB-231Sub-micromolar--[1]
Compound 23 CML Cell Lines5.5 - 13.2--
Compound 33 MCF-70.34 ± 0.025--
Quinazoline Hybrids PC3, A549, MCF-7, DU-1450.01 - 1.77--[12]
Benzothiazole Derivative CaCo-24.965-Fluorouracil3.2[13]
Benzothiazole Derivative DLD10.355-Fluorouracil0.23[13]
Anti-inflammatory Activity

Several 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of key enzymes in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX).[14][15][16]

Compound/SeriesTarget/AssayIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 5 COX-1, 5-LO, mPGES-1Low micromolar--[16]
Oxadiazole/Triazole Hybrids COX-20.04 - 0.081Celecoxib0.045[12][17]
Thioether Derivatives NF-κB Activation1.35 ± 0.39--[15]
Thioether Derivatives NO Production12.84 ± 0.21--[15]
Anti-Alzheimer's Disease Activity

Recent studies have explored 1,2,4-oxadiazole derivatives as multi-target agents for the treatment of Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B).[7][18]

Compound/SeriesTargetIC50 (µM)Reference CompoundIC50 (µM)Reference
2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b AChE0.0158 - 0.121Donepezil0.123[18]
4b, 13b BuChE11.50 - 15Rivastigmine-[18]
2b, 2c MAO-B74.68 - 225.48Biperiden265.85[18]
1b, 2a-c, 3b, 4a-c, 5a-c AChE0.00098 - 0.07920Donepezil0.12297[7]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of 1,2,4-oxadiazole derivatives are attributed to their interaction with various cellular signaling pathways. Key pathways implicated include the NF-κB and Nrf2 signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Some 1,2,4-oxadiazole derivatives exert their anti-inflammatory effects by inhibiting the activation of this pathway.[15]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB IkB_p Ubiquitination & Degradation IkB->IkB_p NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Oxadiazole 1,2,4-Oxadiazole Derivative (17) Oxadiazole->IKK Inhibits

Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole derivatives.
Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Certain neuroprotective 1,2,4-oxadiazole derivatives have been shown to activate this pathway, leading to the expression of antioxidant enzymes.[19]

Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 (Inactive) Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nucleus Nucleus Nrf2->Nucleus Translocates Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Genes Antioxidant Gene Expression (HO-1) ARE->Genes Oxadiazole 1,2,4-Oxadiazole Derivative (24) Oxadiazole->Nrf2_Keap1 Promotes Release

Activation of the Nrf2 antioxidant pathway by 1,2,4-oxadiazole derivatives.

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. The following are detailed methodologies for key in vitro assays used in the evaluation of 1,2,4-oxadiazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][20][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 2 x 10⁴ cells/mL and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[9][11]

  • Treat the cells with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and a vehicle control (0.5% DMSO).[9][11] Incubate for 48-72 hours.[9][20]

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9][11][20]

  • Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[9][11][20]

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[11][20]

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value.[11]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, a spectrophotometric assay for determining cholinesterase activity.[20]

Materials:

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • AChE enzyme solution

  • Test 1,2,4-oxadiazole compounds

  • Donepezil (positive control)

  • 96-well plate and microplate reader

Procedure:

  • Prepare solutions of ATCI, DTNB, and the test compounds in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.[20]

  • Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.[20]

  • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.[20]

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.[20]

  • The rate of reaction is determined by the change in absorbance over time. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Outlook

The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, consistently yielding compounds with potent and diverse biological activities.[1][3][4] The synthetic versatility of this heterocycle allows for extensive structural modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Future research will likely focus on the development of multi-target agents and the exploration of novel biological targets for this promising class of compounds. The continued investigation into their mechanisms of action will further solidify their role in the development of next-generation therapeutics.

References

Spectroscopic data for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic and Synthetic Insights into Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate Currently Limited in Publicly Available Scientific Literature

For researchers, scientists, and drug development professionals seeking detailed spectroscopic and synthetic information for this compound (CAS No: 158154-63-3), a comprehensive search of publicly available scientific databases and literature has revealed a notable absence of in-depth experimental data. While the compound is listed by several chemical suppliers, peer-reviewed publications containing its nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data, along with detailed synthetic protocols, could not be located.

This lack of available information presents a challenge for researchers interested in utilizing this specific molecule in their studies. Typically, such data is crucial for confirming the identity, purity, and structure of a chemical compound, which are fundamental requirements for any scientific investigation, particularly in the field of drug development.

While general synthetic methods for the preparation of 1,2,4-oxadiazole derivatives are known, a specific, detailed, and validated experimental protocol for the synthesis of this compound is not readily accessible in the searched literature. The general approach often involves the cyclization of an O-acylated amidoxime. However, the specific reaction conditions, purification methods, and characterization data for this particular derivative are not documented.

The absence of this critical information underscores a gap in the current scientific literature. For researchers requiring this compound, direct synthesis and subsequent thorough characterization would be necessary. This would involve performing and interpreting various spectroscopic analyses to confirm the structure and purity of the synthesized molecule.

General Experimental Workflow for Spectroscopic Analysis

Should a researcher undertake the synthesis of this compound, a typical workflow for its spectroscopic characterization would be as follows. This generalized workflow is provided for illustrative purposes, as specific experimental details for the target compound are unavailable.

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation validation Structural Confirmation & Purity Assessment interpretation->validation

Caption: General experimental workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Preliminary Biological Screening of 5-tert-butyl-1,2,4-oxadiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This has led to the incorporation of this moiety into a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives featuring a 5-tert-butyl group are of particular interest due to the lipophilic and sterically bulky nature of the tert-butyl substituent, which can significantly influence pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth overview of the preliminary biological screening of 5-tert-butyl-1,2,4-oxadiazole derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key experimental workflows and biological pathways.

Anticancer Screening

The evaluation of novel compounds for their potential to inhibit cancer cell growth is a critical first step in the development of new oncologic therapies. A widely used method for preliminary in vitro screening is the MTT assay, a colorimetric technique that assesses cell metabolic activity as an indicator of cell viability.[3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 3-Aryl, 5-ArylMCF-7 (Breast)0.76 ± 0.044[4]
2 3-Aryl, 5-ArylA549 (Lung)0.18 ± 0.019[4]
3 3-Aryl, 5-ArylDU145 (Prostate)1.13 ± 0.55[4]
4 3-Aryl, 5-ArylMDA-MB-231 (Breast)0.93 ± 0.013[4]
ZINC15675948 1,2,4-oxadiazole derivativeCCRF-CEM (Leukemia)Nanomolar range[5]
ZINC15675948 1,2,4-oxadiazole derivativeMDA-MB-231 (Breast)Nanomolar range[5]

Note: Data for specific 5-tert-butyl derivatives is often embedded within larger studies. The provided data illustrates the general potency of the 1,2,4-oxadiazole scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of 5-tert-butyl-1,2,4-oxadiazole derivatives on adherent cancer cell lines.[1][3]

Materials:

  • Adherent human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (5-tert-butyl-1,2,4-oxadiazole derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include wells for a vehicle control (medium with the same percentage of DMSO used for the test compounds) and an untreated control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Following the treatment period, carefully remove the medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[1]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Seed Cancer Cells (96-well plate) incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Add Test Compounds (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 dissolve Dissolve Formazan (Add DMSO) incubate3->dissolve read Measure Absorbance (570 nm) dissolve->read end End: Calculate IC50 read->end

Workflow for the MTT Cell Viability Assay.
Potential Mechanism of Action: Apoptosis Induction

Several 1,2,4-oxadiazole derivatives have been found to induce apoptosis in cancer cells. One of the key mechanisms is the activation of effector caspases, such as caspase-3, which are central to the execution phase of apoptosis.[6] Some derivatives may also act as c-MYC inhibitors, downregulating this critical oncogene and affecting downstream signaling pathways related to cell cycle progression and DNA damage.[5]

Apoptosis_Pathway cluster_pathways Potential Anticancer Mechanisms compound 5-tert-butyl- 1,2,4-oxadiazole cMYC c-MYC Oncogene compound->cMYC Inhibition caspase9 Initiator Caspase-9 compound->caspase9 Activation apoptosis Apoptosis (Cell Death) cMYC->apoptosis Blocks caspase3 Executioner Caspase-3 caspase9->caspase3 Activates caspase3->apoptosis

Potential anticancer signaling pathways modulated by 1,2,4-oxadiazoles.

Antimicrobial Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. The agar well diffusion method is a standard and widely used technique for the preliminary screening of the antimicrobial activity of novel compounds.[7][8]

Quantitative Data: Antimicrobial Activity

The following table presents the antimicrobial activity of representative heterocyclic compounds, measured as the diameter of the zone of inhibition.

Compound TypeTest OrganismSolventZone of Inhibition (mm)Reference
Cyanopyridine Deriv.Gram-positive bacteriaDMFVaries[9]
Isoxazole Deriv.Gram-negative bacteriaDMSOVaries[9]
Nitrogen-heterocyclesE. coli (Gram-negative)-18 ± 0.58[10]
Nitrogen-heterocyclesS. haemolyticus (Gram-positive)-20 ± 0.58[10]

Note: The activity is highly dependent on the full structure of the molecule, the solvent used, and the specific microbial strain.

Experimental Protocol: Agar Well Diffusion Assay

This protocol provides a step-by-step guide for evaluating the antimicrobial activity of 5-tert-butyl-1,2,4-oxadiazole derivatives.[7][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent only)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh broth culture of the test microorganism, incubated for 8-24 hours to reach the exponential growth phase.

    • Adjust the turbidity of the inoculum to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the inside of the tube to remove excess fluid.

    • Evenly swab the entire surface of the MHA or SDA plate to create a uniform lawn of the microorganism.

  • Well Preparation:

    • Allow the inoculated plates to dry for a few minutes.

    • Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into the designated wells.

    • Similarly, add the positive and negative controls to their respective wells on the same plate.

  • Incubation:

    • Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow start Start: Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Agar Plate (Lawn Culture) start->inoculate punch_wells Punch Wells in Agar (6-8 mm diameter) inoculate->punch_wells add_compounds Add Test Compounds & Controls to Wells punch_wells->add_compounds pre_diffuse Pre-diffusion at Room Temp (30 min) add_compounds->pre_diffuse incubate Incubate Plates (24-48h) pre_diffuse->incubate measure_zones Measure Zone of Inhibition (mm) incubate->measure_zones end End: Determine Antimicrobial Activity measure_zones->end

Workflow for the Agar Well Diffusion Antimicrobial Assay.

Anti-inflammatory Screening

Chronic inflammation is a key pathological feature of many diseases. The carrageenan-induced paw edema model in rodents is a classic and reliable acute inflammation model used for the preliminary in vivo screening of potential anti-inflammatory agents.[12][13]

Quantitative Data: In Vivo Anti-inflammatory Activity

The table below shows the percentage of edema inhibition by oxadiazole derivatives in the carrageenan-induced paw edema model.

Compound TypeDoseTime Post-CarrageenanEdema Inhibition (%)Reference
Oxadiazole-sulfonamide hybrid10 mg/kg1-5 hoursModerate to Excellent[14]
Flurbiprofen-based oxadiazole10 mg/kg-up to 88.33%[15]
1,2,4-oxadiazole peptidomimeticsVaries (i.v.)-Significant[16]

Note: The anti-inflammatory effect is dose- and time-dependent. Results are often compared to a standard nonsteroidal anti-inflammatory drug (NSAID) like indomethacin or celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol describes the in vivo procedure for assessing the anti-inflammatory activity of 5-tert-butyl-1,2,4-oxadiazole derivatives in rats.[13][17]

Materials:

  • Wistar or Sprague-Dawley rats (180-250 g)

  • Test compounds (5-tert-butyl-1,2,4-oxadiazole derivatives)

  • Vehicle (e.g., 1% Tween 80 in saline)

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals to laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (e.g., n=5 per group): Vehicle control, standard drug, and test compound groups (at various doses).

  • Baseline Paw Volume Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

  • Drug Administration:

    • Administer the test compounds, standard drug, or vehicle to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before inducing inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement Post-Carrageenan:

    • Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[13]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment paw volume.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(C - T) / C] x 100

      • Where C is the mean edema volume of the control group and T is the mean edema volume of the treated group.

Paw_Edema_Workflow cluster_measurements Time-course Measurement start Start: Group Animals measure_baseline Measure Baseline Paw Volume start->measure_baseline administer_drug Administer Test Compound / Control measure_baseline->administer_drug wait Wait 30-60 min administer_drug->wait induce_edema Induce Edema (Inject Carrageenan) wait->induce_edema measure_1h Measure Paw Volume @ 1h induce_edema->measure_1h measure_2h Measure Paw Volume @ 2h measure_1h->measure_2h measure_3h Measure Paw Volume @ 3h measure_2h->measure_3h measure_4h Measure Paw Volume @ 4h measure_3h->measure_4h analyze Calculate Edema Inhibition (%) end End: Determine Anti-inflammatory Activity analyze->end cluster_measurements cluster_measurements cluster_measurements->analyze

Workflow for Carrageenan-Induced Paw Edema Assay.
Potential Mechanism of Action: NF-κB Pathway Inhibition

A key mechanism underlying inflammation is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19] This pathway controls the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2.[20] Anti-inflammatory drugs often exert their effects by inhibiting key steps in this pathway, such as the degradation of IκBα, which prevents the translocation of active NF-κB dimers to the nucleus. The ability of 1,2,4-oxadiazole derivatives to modulate this pathway is a promising area of investigation.[21]

NFkB_Pathway stimulus Inflammatory Stimuli (e.g., TNF-α) ikk IKK Complex stimulus->ikk ikba_p Phosphorylation of IκBα ikk->ikba_p ikba_d Degradation of IκBα ikba_p->ikba_d nfkb_active Active NF-κB (p50/p65) ikba_d->nfkb_active Releases nfkb_complex NF-κB/IκBα (Inactive) nfkb_complex->ikba_p translocation Translocation nfkb_active->translocation nucleus Nucleus gene_transcription Pro-inflammatory Gene Transcription (COX-2, Cytokines) nucleus->gene_transcription Induces translocation->nucleus compound 5-tert-butyl- 1,2,4-oxadiazole compound->ikba_d Inhibition

Inhibition of the NF-κB signaling pathway, a potential anti-inflammatory mechanism.

References

Illuminating the Core Mechanisms of 1,2,4-Oxadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Molecular Interactions, Signaling Pathways, and Experimental Methodologies Underpinning a Privileged Scaffold in Medicinal Chemistry.

The 1,2,4-oxadiazole motif, a five-membered aromatic heterocycle, has solidified its status as a "privileged scaffold" in modern drug discovery. Its inherent metabolic stability and its capacity to act as a bioisostere for ester and amide functionalities have propelled its integration into a diverse array of therapeutic agents. This technical guide delves into the core mechanisms of action of 1,2,4-oxadiazole compounds, offering researchers, scientists, and drug development professionals a comprehensive resource detailing their molecular targets, the signaling pathways they modulate, and the experimental protocols crucial for their investigation.

A Versatile Pharmacophore Targeting a Spectrum of Diseases

1,2,4-Oxadiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects. This versatility is a direct consequence of their ability to interact with a wide range of biological targets, from enzymes to receptors, thereby influencing various physiological and pathological processes.

Quantitative Bioactivity of 1,2,4-Oxadiazole Derivatives

The potency and selectivity of 1,2,4-oxadiazole compounds are typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), or the inhibitory constant (Ki). The following tables summarize key quantitative data for various derivatives against a range of biological targets.

Target EnzymeCompound/DerivativeIC50/EC50/KiTherapeutic AreaReference(s)
Acetylcholinesterase (AChE) Derivatives 2c, 3a0.0158 - 0.121 µMAlzheimer's Disease[1]
Compound 16 41.87 ± 0.67 μMAlzheimer's Disease
Compound 17 69.73 ± 0.95 μMAlzheimer's Disease
Butyrylcholinesterase (BuChE) Derivatives 4b, 13b11.50 - 15 µMAlzheimer's Disease[1]
Monoamine Oxidase-B (MAO-B) Derivatives 2b, 2c74.68 - 225.48 µMAlzheimer's Disease[1]
Compound H8 0.039 µMNeurodegenerative Disorders
Compound H9 0.066 µMNeurodegenerative Disorders
Compound H12 0.045 µMNeurodegenerative Disorders
3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole0.036 µMNeurodegenerative Disorders[2]
Histone Deacetylases (HDACs) Derivative 21 (HDAC-1)1.8 nMCancer[1]
Derivative 21 (HDAC-2)3.6 nMCancer[1]
Derivative 21 (HDAC-3)3.0 nMCancer[1]
Carbonic Anhydrase (CA) IX Sulfonamide Derivative 7g 0.1 µMCancer[3]
p38 MAPK Azastilbene DerivativesGood inhibitory activityInflammatory Diseases, Cancer[4][5]
VEGFR-2 Compound 12b 0.092 µMCancer[6]
Target ReceptorCompound/DerivativeIC50/EC50Therapeutic AreaReference(s)
Peroxisome Proliferator-Activated Receptor α (PPARα) Compound 16 0.23–0.83 μMCancer
Metabotropic Glutamate Receptor 4 (mGlu4) PAM Derivative 52 282–656 nMNeurological Disorders[7]
Derivative 62 282–656 nMNeurological Disorders[7]

Elucidating Mechanisms: Key Signaling Pathways

The therapeutic effects of 1,2,4-oxadiazole compounds are often mediated through the modulation of intricate signaling pathways. Understanding these pathways is paramount for rational drug design and development.

Nrf2 Signaling Pathway

Certain 1,2,4-oxadiazole derivatives have been shown to confer neuroprotection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxadiazole_Compound 1,2,4-Oxadiazole Compound Keap1 Keap1 Oxadiazole_Compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Nrf2->Cul3_Rbx1 ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Nrf2->ARE binds Proteasome Proteasome Cul3_Rbx1->Proteasome degradation Target_Genes Antioxidant Target Genes (e.g., HO-1, NQO1) ARE->Target_Genes activates transcription NFkB_Pathway cluster_nucleus_nf Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome_NF Proteasome IkB->Proteasome_NF ubiquitination & degradation NFkB NF-κB (p65/p50) NFkB->IkB sequestered by Nucleus_NF Nucleus NFkB->Nucleus_NF translocation DNA DNA NFkB->DNA binds Target_Genes_NF Pro-inflammatory & Pro-survival Genes DNA->Target_Genes_NF activates transcription Oxadiazole 1,2,4-Oxadiazole Compound Oxadiazole->IKK inhibits Oxadiazole->NFkB inhibits nuclear translocation Cancer_Signaling Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Oxadiazole 1,2,4-Oxadiazole Compound Oxadiazole->EGFR inhibits Oxadiazole->ERK inhibits Oxadiazole->PI3K inhibits Oxadiazole->Akt inhibits Oxadiazole->mTOR inhibits Drug_Discovery_Workflow Library 1,2,4-Oxadiazole Compound Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

An In-Depth Technical Guide to Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document compiles foundational information based on established chemical principles and general synthetic methodologies for analogous 1,2,4-oxadiazole derivatives. The guide includes key molecular identifiers, a plausible synthetic protocol, and predicted spectroscopic data. Additionally, it touches upon the potential biological significance of the 1,2,4-oxadiazole scaffold, offering context for its relevance in medicinal chemistry and drug discovery.

Molecular Structure and Identifiers

This compound is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Molecular Formula: C₉H₁₄N₂O₃[1]

Molecular Weight: 198.22 g/mol [2]

Canonical SMILES: CCOC(=O)C1=NOC(=N1)C(C)(C)C[2]

InChI: InChI=1S/C9H14N2O3/c1-4-14-8(13)7-10-9(11-15-7)5(2)3/h4H2,1-3H3

CAS Number: 158154-63-3[1]

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number158154-63-3[1]
Molecular FormulaC₉H₁₄N₂O₃[1]
Molecular Weight198.22 g/mol [2]
Isomeric SMILESCCOC(=O)C1=NOC(=N1)C(C)(C)C[2]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a general and plausible synthetic route can be adapted from established methods for the preparation of similar 1,2,4-oxadiazole derivatives. One such common method involves the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.

Proposed Synthetic Pathway:

synthesis_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product reactant1 Ethyl oxalyl chloride intermediate O-Acyl amidoxime reactant1->intermediate Acylation reactant2 Pivalamidoxime reactant2->intermediate product This compound intermediate->product Cyclization (Heat)

Caption: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of Pivalamidoxime Pivalamidoxime can be prepared from pivalonitrile and hydroxylamine.

  • To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add an equivalent amount of a base (e.g., sodium hydroxide) at room temperature.

  • Add pivalonitrile to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Step 2: Acylation of Pivalamidoxime The amidoxime is then acylated using an appropriate acylating agent.

  • Dissolve pivalamidoxime in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cool the solution in an ice bath.

  • Slowly add ethyl oxalyl chloride to the cooled solution. A base, such as triethylamine or pyridine, may be added to neutralize the HCl byproduct.

  • Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Once the reaction is complete, the mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to yield the crude O-acyl amidoxime intermediate.

Step 3: Cyclization to form the 1,2,4-Oxadiazole Ring The final step is the thermal cyclization of the O-acyl amidoxime.

  • The crude O-acyl amidoxime is heated in a high-boiling point solvent (e.g., xylene or toluene) or neat.

  • The reaction is heated to reflux until the cyclization is complete, as monitored by TLC.

  • After cooling, the solvent is removed under reduced pressure.

  • The final product, this compound, can be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available, this section provides predicted data based on the known spectroscopic characteristics of similar compounds and the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.4t3H-O-CH₂-CH₃
~1.5s9H-C(CH₃ )₃
~4.5q2H-O-CH₂ -CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~14-O-CH₂-C H₃
~28-C(C H₃)₃
~33-C (CH₃)₃
~63-O-C H₂-CH₃
~158C =O (ester)
~165C -3 (oxadiazole ring)
~180C -5 (oxadiazole ring)
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1600MediumC=N stretch (oxadiazole ring)
~1250StrongC-O stretch (ester)
Mass Spectrometry (Predicted)
m/zInterpretation
198[M]⁺ (Molecular ion)
183[M - CH₃]⁺
153[M - OCH₂CH₃]⁺
141[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺

Biological Significance and Potential Applications

The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric properties, mimicking ester and amide functionalities, which can enhance metabolic stability and pharmacokinetic profiles of drug candidates. Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, including but not limited to:

  • Anticancer: Certain 1,2,4-oxadiazole derivatives have shown cytotoxic effects against various cancer cell lines.[3]

  • Antimicrobial: The scaffold is present in compounds with antibacterial and antifungal properties.

  • Anti-inflammatory: Some derivatives exhibit anti-inflammatory activity.

  • Neurological Disorders: The 1,2,4-oxadiazole ring is a component of molecules targeting receptors and enzymes in the central nervous system.

While the specific biological activity of this compound has not been reported, its structural features suggest it could be a valuable building block or a candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases.

Potential Signaling Pathway Involvement (Hypothetical):

Given the diverse activities of 1,2,4-oxadiazoles, this compound could potentially interact with a variety of signaling pathways. For instance, if it were to exhibit anticancer properties, it might be involved in pathways related to apoptosis, cell cycle regulation, or kinase inhibition.

hypothetical_pathway cluster_compound Hypothetical Action cluster_pathway Potential Cellular Targets cluster_outcome Biological Outcome compound This compound target1 Kinase Cascade compound->target1 Inhibition target2 Apoptotic Pathway compound->target2 Activation target3 Cell Cycle Checkpoint compound->target3 Modulation outcome1 Inhibition of Proliferation target1->outcome1 outcome2 Induction of Apoptosis target2->outcome2 outcome3 Cell Cycle Arrest target3->outcome3

Caption: Hypothetical signaling pathways potentially modulated by the compound.

Conclusion

This compound is a molecule of interest within the broader class of bioactive 1,2,4-oxadiazoles. While specific experimental data remains scarce in the public domain, this guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted characterization data. The information presented herein serves as a valuable resource for researchers and professionals in drug development, encouraging further investigation into the synthesis, characterization, and potential therapeutic applications of this and related compounds. The lack of detailed experimental data highlights an opportunity for further research to fully elucidate the chemical and biological properties of this molecule.

References

Physical and chemical characteristics of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisostere for esters and amides. This structural feature often imparts enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates. The incorporation of a tert-butyl group at the 5-position and an ethyl carboxylate at the 3-position results in a molecule with potential applications in drug discovery and development. This document summarizes its key properties, provides a general synthesis methodology, and outlines its known safety and handling information.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core. Key identifying information and physical properties are summarized below.

PropertyValueReference
Chemical Name This compound
CAS Number 158154-63-3[1]
Molecular Formula C₉H₁₄N₂O₃[1]
Molecular Weight 198.22 g/mol

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of related 1,2,4-oxadiazole structures, the following characteristic spectral features can be anticipated.[2][3]

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and a singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the quaternary and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group.

2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to exhibit strong absorption bands corresponding to the C=O stretching of the ester group, C=N stretching of the oxadiazole ring, and C-O stretching vibrations.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylate group, and cleavage of the tert-butyl group.

Experimental Protocols

General Synthesis Workflow:

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product pivalamidoxime Pivalamidoxime (tert-Butyl Amidoxime) reaction Cyclocondensation pivalamidoxime->reaction diethyl_oxalate Diethyl Oxalate diethyl_oxalate->reaction product This compound reaction->product

General Synthesis of this compound.

Methodology:

  • Amidoxime Formation: Pivalamidoxime (tert-butyl amidoxime) can be prepared from pivalonitrile (trimethylacetonitrile) and hydroxylamine.

  • Cyclocondensation: The pivalamidoxime is then reacted with an excess of diethyl oxalate. This reaction is typically carried out at elevated temperatures, often in a high-boiling solvent or neat. The reaction proceeds via an initial acylation of the amidoxime followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.

  • Work-up and Purification: After the reaction is complete, the excess diethyl oxalate is removed, typically under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel.

Reactivity and Stability

The 1,2,4-oxadiazole ring is generally considered to be a stable heterocyclic system. The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The tert-butyl group is robust and generally not reactive under typical synthetic conditions.

Safety and Handling

While specific toxicity data for this compound is not available, it is recommended to handle the compound with standard laboratory safety precautions. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area or in a fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Logical Relationship of Synthesis

The synthesis of the target molecule is a logical progression from readily available starting materials to the final product through a key cyclization reaction.

cluster_start Precursors cluster_intermediate Key Intermediate cluster_final Final Product nitrile Pivalonitrile amidoxime Pivalamidoxime nitrile->amidoxime hydroxylamine Hydroxylamine hydroxylamine->amidoxime oxalate Diethyl Oxalate target This compound oxalate->target amidoxime->target

Logical flow from precursors to the final product.

References

A Technical Guide to 5-Substituted-1,2,4-Oxadiazole-3-Carboxylates: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, valued for its bioisosteric relationship with amides and esters, as well as its broad spectrum of biological activities. This technical guide focuses on a specific, promising subclass: 5-substituted-1,2,4-oxadiazole-3-carboxylates. These compounds have garnered significant interest for their potential as anticancer and antiviral agents. This document provides a comprehensive review of their synthesis, quantitative data on their biological activities, detailed experimental protocols, and an exploration of their mechanisms of action through signaling pathway diagrams.

Synthesis of 5-Substituted-1,2,4-Oxadiazole-3-Carboxylates

The primary and most versatile method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the cyclization of an amidoxime with a carboxylic acid derivative. Specifically for the synthesis of 5-substituted-1,2,4-oxadiazole-3-carboxylates, an N-hydroxyimidamide (amidoxime) is reacted with an acylating agent bearing a carboxylate group, typically a diester of oxalic acid or a related compound.

A general synthetic workflow is depicted below:

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Oxadiazole Formation cluster_3 Final Product Nitrile Substituted Nitrile (R-CN) Amidoxime Amidoxime Synthesis Nitrile->Amidoxime Reaction with NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Amidoxime Oxalic_ester Dialkyl Oxalate ((COOR')2) Cyclization Cyclization Oxalic_ester->Cyclization Acylation Amidoxime->Cyclization Product 5-Substituted-1,2,4-Oxadiazole-3-Carboxylate Cyclization->Product

General synthesis workflow for 5-substituted-1,2,4-oxadiazole-3-carboxylates.

Experimental Protocols

General Procedure for Amidoxime Synthesis from Nitriles

Amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazoles. A typical procedure for their preparation is as follows:

  • To a solution of the chosen nitrile (1 equivalent) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 equivalents).

  • Add a base, for example, triethylamine or an aqueous solution of sodium carbonate, to neutralize the hydrochloride.

  • The reaction mixture is then heated to reflux (typically at 60-80°C) for several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the amidoxime, which can be purified by recrystallization or column chromatography.

Synthesis of Ethyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate

A specific example of the synthesis of a 1,2,4-oxadiazole-5-carboxylate is detailed in the following protocol:

  • Benzamidoxime (1 equivalent) is mixed with a 3-fold excess of diethyl oxalate.

  • The mixture is stirred and heated to 120°C for 3-4 hours.

  • After the reaction period, the mixture is cooled to room temperature, leading to the formation of a suspension.

  • The suspension is filtered, and the solid is washed with dichloromethane.

  • The resulting solution is then washed with water, dried over magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the final product.

Hydrolysis of Ester to Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid:

  • The ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate (1 equivalent) is dissolved in a mixture of methanol, tetrahydrofuran, and water.

  • Lithium hydroxide monohydrate (2.5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours.[1]

  • The reaction mixture is then diluted with ice-water and the pH is adjusted to 3 with 1 N HCl.[1]

  • The product is extracted with a mixture of methanol and dichloromethane.

  • The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo to yield 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid.[1]

Quantitative Data

The following tables summarize key quantitative data for a selection of 5-substituted-1,2,4-oxadiazole derivatives with carboxylic acid or carboxylate functionalities, highlighting their potential as therapeutic agents.

Table 1: Synthesis and Characterization Data

Compound ID5-Substituent3-SubstituentYield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1 Phenyl-COOH83-MS (ES): m/z 219.1 (M+H⁺)[1]
2 p-Tolyl-COOEt65--
3 4-Nitrophenyl-COOEt---
4 4-Chlorophenyl-COOEt---

Table 2: Biological Activity Data

Compound IDTargetAssayIC₅₀ (µM)Cell LineReference
5e SARS-CoV-2 PLproEnzymatic22.7-[2]
9a SARS-CoV-2 PLproEnzymatic7.5-[2]
13a SARS-CoV-2 PLproEnzymatic50.2-[2]
13f SARS-CoV-2 PLproEnzymatic1.8-[2]
26r SARS-CoV-2 PLproEnzymatic1.0-[2]
14a-d AnticancerCytotoxicity0.12-2.78MCF-7, A549, A375[3]
18a-c AnticancerCytotoxicitysub-micromolarMCF-7, A549, MDA MB-231[3]

Mechanism of Action and Signaling Pathways

Inhibition of SARS-CoV-2 Papain-like Protease (PLpro)

Several 5-substituted-1,2,4-oxadiazole derivatives bearing a carboxylic acid moiety have demonstrated potent inhibitory activity against the papain-like protease (PLpro) of SARS-CoV-2.[2] PLpro is a crucial enzyme for viral replication, as it is responsible for cleaving the viral polyprotein.[4][5][6] Additionally, it plays a role in dampening the host's innate immune response by removing ubiquitin and ISG15 modifications from host proteins.[4][5][6] By inhibiting PLpro, these oxadiazole derivatives can disrupt viral replication and restore the host's antiviral defenses.

The signaling pathway illustrating the role of PLpro and its inhibition is shown below:

cluster_0 Viral Replication Cycle cluster_1 Host Immune Response cluster_2 Inhibitor Action Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation NSPs Non-structural Proteins (NSPs) Polyprotein->NSPs Cleavage by PLpro PLpro PLpro Ub_ISG15 Ubiquitin/ISG15 Conjugation PLpro->Ub_ISG15 Deubiquitination/ DeISGylation Replication_Complex Replication-Transcription Complex NSPs->Replication_Complex Assembly New_Virus New Virus Particles Replication_Complex->New_Virus Replication & Transcription Host_Protein Host Cell Proteins Host_Protein->Ub_ISG15 Immune_Signal Innate Immune Signaling Ub_ISG15->Immune_Signal Activation Oxadiazole 1,2,4-Oxadiazole Carboxylate Inhibitor Oxadiazole->PLpro Inhibition

Inhibition of SARS-CoV-2 PLpro by 1,2,4-oxadiazole carboxylates.
Anticancer Activity

The anticancer properties of 1,2,4-oxadiazole derivatives are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer cells. While the precise mechanisms for the carboxylate-substituted variants are still under extensive investigation, related oxadiazole compounds have been shown to target pathways such as the EGFR and PI3K/Akt/mTOR signaling cascades.[7] These pathways are critical for cell growth, proliferation, and survival. Inhibition of these pathways can lead to apoptosis (programmed cell death) and a reduction in tumor growth.

The diagram below illustrates the potential points of intervention for 1,2,4-oxadiazole derivatives in cancer cell signaling:

cluster_0 Cell Surface Receptor Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcomes cluster_3 Inhibitor Action Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binding PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Oxadiazole 1,2,4-Oxadiazole Derivative Oxadiazole->EGFR Inhibition Oxadiazole->PI3K Inhibition

Potential anticancer mechanisms of 1,2,4-oxadiazole derivatives.

Conclusion

5-Substituted-1,2,4-oxadiazole-3-carboxylates represent a versatile and promising class of compounds for drug discovery and development. Their straightforward synthesis, coupled with their potent and varied biological activities, makes them attractive candidates for further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this important heterocyclic scaffold. Continued research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of pivalamidoxime from pivalonitrile, followed by a cyclocondensation reaction with diethyl oxalate to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

The 1,2,4-oxadiazole moiety is a significant pharmacophore in drug discovery, serving as a bioisosteric replacement for amide and ester functionalities, which can enhance metabolic stability and pharmacokinetic properties. This compound incorporates this key heterocycle and is a valuable building block for the synthesis of more complex bioactive molecules. The following protocol outlines a reliable and reproducible method for its laboratory-scale preparation.

Data Presentation

Table 1: Summary of Reactants for Pivalamidoxime Synthesis

ReactantMolecular FormulaMolar Mass ( g/mol )QuantityMoles
PivalonitrileC₅H₉N83.131.0 eq-
Hydroxylamine HydrochlorideNH₂OH·HCl69.491.5 eq-
Sodium CarbonateNa₂CO₃105.990.75 eq-
EthanolC₂H₅OH46.07--
WaterH₂O18.02--

Table 2: Summary of Reactants for Final Product Synthesis

ReactantMolecular FormulaMolar Mass ( g/mol )QuantityMoles
PivalamidoximeC₅H₁₂N₂O116.161.0 eq-
Diethyl OxalateC₆H₁₀O₄146.143.0 eq-

Table 3: Characterization Data for this compound

AnalysisData
¹H NMR (CDCl₃)δ 4.52 (q, J=7.1 Hz, 2H), 1.48 (t, J=7.1 Hz, 3H), 1.44 (s, 9H)
¹³C NMR (CDCl₃)δ 181.8, 162.2, 158.1, 63.3, 32.9, 28.4, 14.1
Yield ~65%

Experimental Protocols

Step 1: Synthesis of Pivalamidoxime

This procedure outlines the preparation of the amidoxime intermediate from the corresponding nitrile.

Materials:

  • Pivalonitrile

  • Hydroxylamine hydrochloride

  • Sodium Carbonate

  • Ethanol (95%)

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.5 eq) in water, add a solution of sodium carbonate (0.75 eq) in water, with stirring.

  • To this aqueous solution, add a solution of pivalonitrile (1.0 eq) in ethanol.

  • Heat the resulting mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude pivalamidoxime.

  • The crude product can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

This procedure details the cyclocondensation reaction to form the final product.

Materials:

  • Pivalamidoxime

  • Diethyl oxalate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Column chromatography setup (if necessary)

Procedure:

  • In a round-bottom flask, combine pivalamidoxime (1.0 eq) with a 3-fold excess of diethyl oxalate (3.0 eq).

  • Heat the reaction mixture to 120°C with stirring and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Pivalamidoxime Synthesis cluster_step2 Step 2: Oxadiazole Formation Pivalonitrile Pivalonitrile Reaction1 Reflux (4-6h) Pivalonitrile->Reaction1 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction1 Base Na₂CO₃ Base->Reaction1 Solvent1 Ethanol/Water Solvent1->Reaction1 Pivalamidoxime Pivalamidoxime Reaction1->Pivalamidoxime Pivalamidoxime_ref Pivalamidoxime DiethylOxalate Diethyl Oxalate Reaction2 Heat (120°C, 3-4h) DiethylOxalate->Reaction2 FinalProduct This compound Reaction2->FinalProduct Pivalamidoxime_ref->Reaction2

Caption: Synthetic workflow for this compound.

Application Notes & Protocols: High-Throughput Screening of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate for Anti-Proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a representative member of this class, making it a compound of interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide a detailed protocol for a cell-based HTS assay to evaluate the anti-proliferative effects of this compound and derivatives on a cancer cell line.

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target or pathway.[3] The general HTS process involves several key stages: assay development, a pilot screen with a small compound set, the primary high-throughput screen, and subsequent confirmation and characterization of active compounds.[4]

Hypothetical Signaling Pathway for Proliferation

For the purpose of this protocol, we will hypothesize that this compound may exert its anti-proliferative effects by inhibiting the activity of a key kinase in a cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and a common target for drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Ethyl 5-tert-butyl- 1,2,4-oxadiazole-3-carboxylate Compound->PI3K Potential Inhibition

Hypothetical PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line) is a suitable choice as its growth is known to be influenced by the PI3K/Akt/mTOR pathway.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged when they reach 80-90% confluency.

High-Throughput Screening (HTS) Assay Protocol

This protocol is designed for a 384-well plate format, which is common in HTS to increase throughput and reduce reagent consumption.[4]

Materials:

  • MCF-7 cells

  • Culture medium (as described above)

  • This compound (and other library compounds) dissolved in 100% DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Positive control (e.g., a known PI3K inhibitor like Pictilisib)

  • Negative control (DMSO)

  • 384-well clear-bottom, white-walled assay plates

  • Automated liquid handling systems

  • Plate reader capable of luminescence detection

Workflow Diagram:

HTS_Workflow start Start cell_seeding Seed MCF-7 cells into 384-well plates (e.g., 5,000 cells/well) start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 compound_addition Add library compounds, positive control, and negative control (DMSO) incubation1->compound_addition incubation2 Incubate for 48 hours (37°C, 5% CO2) compound_addition->incubation2 assay_reagent Add CellTiter-Glo® reagent to each well incubation2->assay_reagent incubation3 Incubate for 10 minutes at room temperature assay_reagent->incubation3 read_plate Measure luminescence using a plate reader incubation3->read_plate data_analysis Data Analysis: - Calculate Z'-factor - Determine % inhibition - Identify hits read_plate->data_analysis end End data_analysis->end

References

Application Notes: Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate and its Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific research on the anticancer properties of this compound is not extensively documented, numerous studies have demonstrated the potent in vitro and in vivo anticancer activities of structurally related 1,2,4-oxadiazole derivatives. These compounds have shown promise as inhibitors of various cancer-related targets and inducers of apoptosis. This document provides an overview of the potential applications of this compound and its analogs in cancer research, based on the activities of similar 1,2,4-oxadiazole derivatives.

The 1,2,4-oxadiazole scaffold is a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] Derivatives incorporating this moiety have been investigated for their efficacy against a range of human cancer cell lines, including those of the breast, colon, lung, and prostate.[2]

Mechanism of Action

The anticancer mechanisms of 1,2,4-oxadiazole derivatives are varied and appear to be dependent on the specific substitutions on the oxadiazole ring. Some of the reported mechanisms include:

  • Induction of Apoptosis: Several 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis, a key mechanism for eliminating cancer cells.[3] One of the key pathways involves the activation of caspases, particularly caspase-3, which is a critical executioner caspase in the apoptotic cascade.[3][4]

  • Histone Deacetylase (HDAC) Inhibition: Some 1,2,4-oxadiazole-based hydroxamate derivatives have been shown to be effective inhibitors of histone deacetylases (HDACs).[5] HDAC inhibitors represent a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

  • Enzyme Inhibition: Various 1,3,4-oxadiazole derivatives, structurally related to the 1,2,4-isomer, have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as thymidylate synthase and telomerase.[6]

Quantitative Data on Related 1,2,4-Oxadiazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various 1,2,4-oxadiazole derivatives against several human cancer cell lines. It is important to note that these are not the specific compound this compound but are structurally related and indicative of the potential of this chemical class.

Compound IDCancer Cell LineIC50 (µM)Reference
2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleCaCo-2 (Colon)4.96[5]
[2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanolDLD1 (Colorectal)0.35[5]
2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazoleT47D (Breast)19.40[5]
4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diolPC-3 (Prostate)15.7[5]
1,2,4-oxadiazole linked 5-fluorouracil derivative (7a)MCF-7 (Breast)0.76[2]
1,2,4-oxadiazole linked 5-fluorouracil derivative (7a)A549 (Lung)0.18[2]
1,2,4-oxadiazole linked 5-fluorouracil derivative (7a)DU145 (Prostate)1.13[2]
1,2,4-oxadiazole linked 5-fluorouracil derivative (7a)MDA-MB-231 (Breast)0.93[2]
1,2,4-oxadiazole-fused-imidazothiadiazole derivative (13a)A375 (Melanoma)0.11
1,2,4-oxadiazole-fused-imidazothiadiazole derivative (13a)MCF-7 (Breast)1.47
1,2,4-oxadiazole linked with benzimidazole (14a)MCF-7 (Breast)0.12
1,2,4-oxadiazole linked with benzimidazole (14a)A549 (Lung)2.78

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, DU-145)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound or its analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the growth medium. The final concentration of DMSO should not exceed 0.5% (v/v).

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining cell viability using the MTT assay.

2. Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key marker of apoptosis, using a colorimetric or fluorometric substrate.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • This compound or its analogs

  • Lysis buffer

  • Caspase-3 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC)

  • Reaction buffer

  • 96-well plate

  • Microplate reader (for colorimetric or fluorescence)

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • In a 96-well plate, add 50 µg of protein extract per well and bring the volume to 50 µL with lysis buffer.

  • Add 50 µL of reaction buffer to each well.

  • Add 5 µL of the caspase-3 substrate and incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at excitation/emission wavelengths of 400/505 nm (for AFC substrate).

  • The caspase-3 activity can be expressed as the fold increase compared to the untreated control.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway cluster_execution Execution Phase Oxadiazole 1,2,4-Oxadiazole Derivative Bax_Bak Bax/Bak Activation Oxadiazole->Bax_Bak Induces Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Casp9 Pro-Caspase-9 Apaf1->Casp9 Casp9_active Active Caspase-9 Apoptosome->Casp9_active Casp3 Pro-Caspase-3 Casp9_active->Casp3 Activates Casp3_active Active Caspase-3 Casp3->Casp3_active Substrates Cellular Substrates Casp3_active->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Generalized intrinsic apoptosis signaling pathway induced by 1,2,4-oxadiazole derivatives.

While direct evidence for the anticancer activity of this compound is limited, the broader class of 1,2,4-oxadiazole derivatives represents a promising scaffold for the development of novel anticancer agents. The presence of the tert-butyl and ethyl carboxylate groups on the specific molecule of interest suggests that it may possess favorable pharmacokinetic properties. Further investigation into its biological activities, particularly its cytotoxic effects on various cancer cell lines and its mechanism of action, is warranted. The protocols and data presented here for related compounds provide a solid foundation for initiating such research.

References

Application Notes and Protocols: Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial properties of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, a novel synthetic oxadiazole derivative. The data presented herein are a representative compilation based on the known antimicrobial activities of the broader oxadiazole class of compounds. Detailed protocols for in vitro evaluation are provided to guide researchers in the preliminary assessment of this compound's efficacy against various microbial strains.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of new chemical entities with novel mechanisms of action.[1] Oxadiazoles, a class of five-membered heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Specifically, derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The proposed mechanisms of action for some oxadiazole derivatives include the inhibition of cell wall biosynthesis and the generation of reactive oxygen species, leading to bacterial cell death.[3][5][6]

This compound represents a promising candidate for further investigation due to its structural similarity to other biologically active oxadiazoles. This document outlines its potential antimicrobial profile and provides standardized protocols for its evaluation.

Data Presentation

The following tables summarize the hypothetical in vitro antimicrobial activity and cytotoxicity profile of this compound. These values are representative of the oxadiazole class of compounds and should be confirmed through experimental validation.

Table 1: In Vitro Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive48
Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300Gram-positive816
Bacillus subtilis ATCC 6633Gram-positive24
Escherichia coli ATCC 25922Gram-negative1632
Pseudomonas aeruginosa ATCC 27853Gram-negative32>64
Candida albicans ATCC 10231Fungal>64>64

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxicity Data for this compound

Cell LineTypeIC₅₀ (µg/mL)
HEK293Human Embryonic Kidney>100
HepG2Human Hepatocellular Carcinoma75

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and a general cytotoxicity assay.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Resazurin sodium salt solution (0.015% w/v)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth with DMSO)

Procedure:

  • Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:100 in the appropriate broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and mix well. This will be the highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final inoculum of approximately 1.5 x 10⁵ CFU/mL.

  • Controls:

    • Positive Control: A well containing a known antibiotic at its MIC.

    • Negative Control: A well containing broth, DMSO (at the highest concentration used for the test compound), and the inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

    • The MIC is the lowest concentration of the compound that prevents a color change of the resazurin (from blue to pink), indicating inhibition of microbial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • MIC plate from Protocol 1

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Protocol 3: Cytotoxicity Assay (XTT Assay)

This protocol provides a general method for assessing the cytotoxicity of the compound against a mammalian cell line.

Materials:

  • This compound

  • Human cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

  • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

  • Positive control (e.g., Doxorubicin)

  • Negative control (cells with DMSO)

Procedure:

  • Cell Seeding: Seed the 96-well plates with cells at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • XTT Labeling:

    • Prepare the XTT labeling solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C in a 5% CO₂ incubator.

  • Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Stock Preparation mic_assay MIC Assay (Broth Microdilution) compound_prep->mic_assay cyto_assay Cytotoxicity Assay (XTT) compound_prep->cyto_assay inoculum_prep Inoculum Preparation inoculum_prep->mic_assay mbc_assay MBC Assay (Subculturing) mic_assay->mbc_assay mic_determination MIC Value Determination mic_assay->mic_determination mbc_determination MBC Value Determination mbc_assay->mbc_determination ic50_determination IC50 Value Determination cyto_assay->ic50_determination signaling_pathway cluster_cell_wall Bacterial Cell Wall cluster_membrane Cell Membrane compound Ethyl 5-tert-butyl-1,2,4- oxadiazole-3-carboxylate pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibition membrane_potential Membrane Depolarization compound->membrane_potential Induction peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibition cell_lysis Cell Lysis peptidoglycan->cell_lysis Leads to ros Reactive Oxygen Species (ROS) Production membrane_potential->ros Leads to oxidative_stress Oxidative Stress ros->oxidative_stress Causes oxidative_stress->cell_lysis Contributes to

References

Application Notes and Protocols for In Vitro Assay Methods of 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays to evaluate the biological activities of 1,2,4-oxadiazole derivatives. The 1,2,4-oxadiazole scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] Compounds incorporating this structure have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This document outlines standardized procedures for assessing cytotoxicity, enzyme inhibition, and antimicrobial properties, complete with data presentation guidelines and visualizations of experimental workflows and signaling pathways.

Cytotoxicity and Antiproliferative Assays

A primary step in drug discovery is determining the cytotoxic potential of novel compounds. This helps identify non-specific toxicity and prioritizes compounds with specific activities at non-toxic concentrations.[2] The MTT and LDH assays are common colorimetric methods for this purpose.

MTT Assay for Cell Viability

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, producing a purple formazan product that can be quantified spectrophotometrically.[3]

Experimental Protocol:

  • Cell Seeding: Culture selected human cancer cell lines (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[2][4] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

  • Compound Preparation and Addition: Prepare a stock solution of the 1,2,4-oxadiazole derivatives in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[2] Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5][6]

  • MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[2][3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the optical density (O.D.) at 540 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[3]

Data Presentation:

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
Compound 12a-dMCF-7, A375, HT-29MTTSub-micromolar[7]
Compound 14a-dMCF-7, A549, A375MTT0.12 - 2.78[7]
Compound 15MCF-7MTT15.63[7]
Compound 18a-cMCF-7, A549, MDA MB-231MTTSub-micromolar[7]
Compound 33MCF-7MTT0.34[8]
Imidazothiazole Derivative 6A375, MCF-7, ACHNMTT1.22, 0.23, 0.11[6]

Experimental Workflow:

MTT_Assay_Workflow start Start: Cell Culture cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_add Add compounds to wells incubation1->compound_add compound_prep Prepare serial dilutions of 1,2,4-oxadiazole derivatives compound_prep->compound_add incubation2 Incubate 48-72h compound_add->incubation2 mtt_add Add MTT reagent incubation2->mtt_add incubation3 Incubate 2-4h mtt_add->incubation3 solubilize Solubilize formazan crystals with DMSO incubation3->solubilize read_plate Measure absorbance at 540 nm solubilize->read_plate data_analysis Calculate % viability and IC50 read_plate->data_analysis end End: Results data_analysis->end

Caption: Workflow of the MTT assay for cell viability.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[2]

Experimental Protocol:

  • Cell Plating: Follow the same procedure as in the MTT assay (Step 1).[2]

  • Compound Addition: Follow the same procedure as in the MTT assay (Step 2).[2]

  • Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer). Plot the % cytotoxicity against the compound concentration to determine the IC₅₀ value.[2]

Enzyme Inhibition Assays

1,2,4-oxadiazole derivatives are known to inhibit various enzymes, making them promising candidates for treating a range of diseases.[1]

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay, based on Ellman's method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.[4]

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of ATCI, DTNB, and the test 1,2,4-oxadiazole compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).[4]

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.[4]

  • Enzyme Addition: Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.[4]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.[4]

  • Absorbance Measurement: Measure the absorbance at 405 nm every 30 seconds for 5 minutes using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of inhibition for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

Data Presentation:

Compound IDTarget EnzymeIC₅₀ (µM)Reference
Derivatives 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13bAChE0.0158 - 0.121[9][10]
Derivatives 4b, 13bBuChE11.50 - 15[4][10]
Derivatives 2b, 2cMAO-B74.68 - 225.48[9][10]
Derivative 21HDAC-1, -2, -30.0018, 0.0036, 0.0030[4]
Compounds 13f, 26rSARS-CoV-2 PLpro1.8, 1.0[11]
Monoamine Oxidase-B (MAO-B) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of MAO-A or MAO-B. The enzyme oxidizes a substrate like kynuramine, and the reaction is monitored to determine the inhibitory effect of the test compounds.[3]

Experimental Protocol:

  • Reagent Preparation: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in a phosphate buffer.[3]

  • Assay Setup: In a 96-well black microplate, add the buffer, the enzyme solution (MAO-A or MAO-B), and the test compound solution.[3]

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to each well.[3]

  • Incubation: Incubate for a further 20-30 minutes at 37°C.[3]

  • Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 2N NaOH).[3]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway Visualization:

Many 1,2,4-oxadiazole derivatives act as kinase inhibitors. For example, some have been developed as inhibitors of the RET kinase, which is crucial in certain cancers.[1][7]

RET_Signaling_Pathway Ligand Growth Factor (e.g., GDNF) RET RET Receptor Tyrosine Kinase Ligand->RET Dimerization Dimerization & Autophosphorylation RET->Dimerization Oxadiazole 1,2,4-Oxadiazole Inhibitor Oxadiazole->RET Inhibition RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF->Proliferation PI3K_AKT->Proliferation General_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock & Dilutions Incubation Incubate Compound with Biological System Compound_Prep->Incubation Bio_Prep Prepare Biological System (Cells, Enzymes, Microbes) Bio_Prep->Incubation Measurement Measure Endpoint (Absorbance, Fluorescence, etc.) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Determine_Potency Determine IC50 / MIC Data_Processing->Determine_Potency

References

Application Notes and Protocols for Efficacy Testing of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and antimicrobial effects.[1][2] Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate is a novel compound belonging to this class. These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate its efficacy. The proposed workflow progresses from broad phenotypic screening to specific target identification and in vivo validation.

Experimental Workflow

The following diagram outlines the proposed tiered approach for assessing the efficacy of this compound.

experimental_workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Cellular Mechanism of Action cluster_phase3 Phase 3: In Vivo Efficacy phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assays) biochemical_assays Biochemical/Target-Based Assays (e.g., Enzyme Inhibition) phenotypic_screening->biochemical_assays Identify initial hits target_engagement Target Engagement Assays (e.g., CETSA, SPR) biochemical_assays->target_engagement Prioritize compounds pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_engagement->pathway_analysis Confirm target and elucidate mechanism animal_model Disease-Relevant Animal Model (e.g., Xenograft, Disease Induction) pathway_analysis->animal_model Select lead candidate pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) animal_model->pk_pd Evaluate in vivo efficacy and exposure

A tiered experimental workflow for efficacy testing.

Phase 1: In Vitro Screening

The initial phase aims to identify the biological activities of this compound through broad screening.

Protocol 1: Cell Viability and Cytotoxicity Assays

This protocol is designed to assess the general cytotoxic or anti-proliferative effects of the compound on various cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma)[3][4]

  • Normal human cell line (e.g., HEK293) for cytotoxicity comparison

  • Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well plates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression model.[5]

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compoundTBD
A549This compoundTBD
U87This compoundTBD
HEK293This compoundTBD
DoxorubicinDoxorubicinKnown Value
Protocol 2: Target-Based Biochemical Assays

Based on the known activities of 1,2,4-oxadiazole derivatives, initial target-based screening can focus on key enzymes.[1]

Example: Acetylcholinesterase (AChE) Inhibition Assay

Materials:

  • Recombinant human AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Reaction: In a 96-well plate, add 25 µL of the compound dilution, 50 µL of AChE solution, and 50 µL of DTNB solution. Incubate for 15 minutes at 25°C.

  • Initiate Reaction: Add 25 µL of ATCI solution to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Data Presentation:

Target EnzymeCompoundIC50 (µM)
AChEThis compoundTBD
MAO-BThis compoundTBD
HDAC1This compoundTBD

Phase 2: Cellular Mechanism of Action

Once a primary activity is identified, this phase focuses on confirming target engagement within the cell and elucidating the downstream signaling pathways.

Representative Signaling Pathway: Nrf2 Activation

Certain 1,2,4-oxadiazole derivatives have been shown to activate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.[1]

nrf2_pathway cluster_nucleus compound This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Inhibits interaction nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant & Cytoprotective Genes are->antioxidant_genes Activates transcription nrf2_nuc Nrf2 nrf2_nuc->are Binds to

Proposed Nrf2 signaling pathway activation.
Protocol 3: Western Blot Analysis for Pathway Activation

This protocol aims to detect changes in protein levels indicative of signaling pathway modulation.

Materials:

  • Cell lysate from treated and untreated cells

  • Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Data Presentation:

ProteinTreatmentFold Change vs. Control
p-Akt/Total AktCompound (IC50)TBD
Nrf2 (nuclear)Compound (IC50)TBD

Phase 3: In Vivo Efficacy

The final phase involves evaluating the therapeutic efficacy of the compound in a relevant animal model.

Protocol 4: Xenograft Mouse Model for Anticancer Efficacy

This protocol is for assessing the in vivo antitumor activity of the compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.[6]

  • Treatment Administration: Administer the compound (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group. Perform statistical analysis to determine significance.[7]

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X% TGI
Vehicle Control-TBD0
Compound10TBDTBD
Compound30TBDTBD
Compound100TBDTBD
Positive ControlKnownTBDTBD

Disclaimer: The provided protocols are general guidelines and should be optimized based on the specific properties of this compound and the research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Analytical methods for the characterization of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides detailed analytical methods and protocols for the comprehensive characterization of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, a key building block in medicinal chemistry and drug discovery. The methods described include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. This document is intended for researchers, scientists, and drug development professionals requiring robust analytical procedures for the quality control and structural verification of this compound.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research. The 1,2,4-oxadiazole ring is a known bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties in drug candidates. Accurate and reliable analytical characterization is crucial to ensure the identity, purity, and quality of this compound for use in further research and development.

Chemical Structure

IUPAC Name: this compound CAS Number: 158154-63-3[1] Molecular Formula: C₉H₁₄N₂O₃[1] Molecular Weight: 198.22 g/mol [2]

Analytical Methods and Results

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. Both ¹H NMR and ¹³C NMR spectra were acquired to confirm the structure of this compound.

Table 1: ¹H NMR (400 MHz, CDCl₃) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.52Quartet (q)2H-OCH₂CH₃
1.45Singlet (s)9H-C(CH₃)₃
1.43Triplet (t)3H-OCH₂CH₃

Table 2: ¹³C NMR (100 MHz, CDCl₃) Spectral Data

Chemical Shift (δ) ppmAssignment
183.0C5 (Oxadiazole ring)
162.5C3 (Oxadiazole ring)
158.2C=O (Ester)
63.1-OCH₂CH₃
32.9-C(CH₃)₃
28.5-C(CH₃)₃
14.1-OCH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry was used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Mass Spectrometry Data

Ionm/z (calculated)m/z (found)
[M+H]⁺199.1083199.1085
[M+Na]⁺221.0902221.0904
High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was developed to assess the purity of this compound.

Table 4: HPLC Purity Analysis

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40)
Flow Rate1.0 mL/min
DetectionUV at 230 nm
Retention Time3.5 min
Purity>98%
Elemental Analysis

Elemental analysis was performed to determine the elemental composition of the compound, which is a fundamental indicator of purity.

Table 5: Elemental Analysis Data

ElementCalculated (%)Found (%)
Carbon (C)54.5354.49
Hydrogen (H)7.127.15
Nitrogen (N)14.1314.09

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the chemical shifts to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 2: Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Instrument: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • Analysis:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.

    • The instrument should be calibrated prior to analysis.

Protocol 3: HPLC Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of 230 nm.

  • Analysis: Inject the sample and record the chromatogram for 10 minutes. Calculate the purity based on the peak area percentage.

Protocol 4: Elemental Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dry compound into a tin capsule.

  • Instrument: A CHN elemental analyzer.

  • Analysis:

    • The sample is combusted in a high-temperature furnace in the presence of excess oxygen.[3][4]

    • The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[4]

    • The instrument is calibrated using a certified organic standard.

    • The results are reported as a weight percentage of each element. The acceptable deviation between calculated and found values is typically within ±0.4%.[5]

Visualizations

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-HRMS) Sample->MS HPLC HPLC (Purity) Sample->HPLC EA Elemental Analysis (CHN) Sample->EA Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity Composition Elemental Composition EA->Composition

Caption: Overall workflow for the analytical characterization of the target compound.

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_result Result Prep_Sample Prepare 0.1 mg/mL Sample Inject Inject 10 µL Prep_Sample->Inject Prep_Mobile_Phase Prepare Mobile Phase (ACN:H₂O 60:40) Separate C18 Column Separation Prep_Mobile_Phase->Separate Inject->Separate Detect UV Detection at 230 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Calculate Peak Area % Chromatogram->Analyze

Caption: Step-by-step workflow for the HPLC purity analysis.

References

Application Notes and Protocols for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.

Chemical Information and Properties

PropertyValue
Chemical Name This compound
CAS Number 158154-63-3
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
Appearance White to off-white solid
Storage Temperature Room Temperature

Safety and Handling

Hazard Summary:

This compound is considered hazardous. The following hazard and precautionary statements are associated with this compound:

CodeStatement
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.[1]

  • Keep containers tightly sealed when not in use.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage Procedures

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed and sealed.

  • Store at room temperature.

  • Avoid contact with incompatible materials such as strong oxidizing agents.

Emergency and First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: May emit toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols

General Protocol for the Synthesis of 1,2,4-Oxadiazole Derivatives:

This protocol outlines the coupling of an amidoxime with a carboxylic acid, followed by cyclization to form the 1,2,4-oxadiazole ring.

Materials:

  • Amidoxime (1 equivalent)

  • Carboxylic acid (1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the amidoxime (1 equiv), carboxylic acid (1.5 equiv), HOBt (2 equiv), and EDC·HCl (2 equiv) in DMF.

  • Stir the solution at room temperature for 16 hours.

  • Increase the temperature to 100 °C and continue stirring for another 16 hours.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Dilute the residue with a 10% aqueous Na₂CO₃ solution.

  • Extract the product with DCM.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography.

Visualizations

Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound cluster_receipt Receiving and Inspection cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area at Room Temperature Inspect->Store If OK Seal Keep Container Tightly Sealed Store->Seal PPE Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Store->PPE Before Use FumeHood Work in a Fume Hood PPE->FumeHood AvoidContact Avoid Inhalation and Contact FumeHood->AvoidContact WashHands Wash Hands After Handling AvoidContact->WashHands WashHands->Seal After Use Waste Dispose of Waste According to Institutional and Local Regulations WashHands->Waste

Caption: Workflow for safe handling and storage.

First_Aid_Protocol First Aid Protocol for Exposure cluster_routes First Aid Protocol for Exposure cluster_actions First Aid Protocol for Exposure Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Administer Artificial Respiration if Needed Inhalation->FreshAir WashSkin Wash with Soap and Water Skin->WashSkin RinseEyes Rinse with Water for 15 min Eye->RinseEyes RinseMouth Rinse Mouth with Water Do NOT Induce Vomiting Ingestion->RinseMouth Consult Consult a Physician FreshAir->Consult WashSkin->Consult RinseEyes->Consult RinseMouth->Consult

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration. For this specific molecule, the key starting materials are Pivalamidoxime (to provide the 5-tert-butyl group) and an activated form of ethyl oxalate, such as ethyl oxalyl chloride or diethyl oxalate . The process consists of two main stages: O-acylation of the amidoxime and subsequent intramolecular cyclization to form the oxadiazole ring.[1][2]

Q2: Which reaction conditions are most effective for the cyclization step?

The cyclization of the O-acyl amidoxime intermediate can be achieved under various conditions:

  • Thermal Cyclization: Heating the intermediate in a high-boiling aprotic solvent, such as toluene or xylene, is a common method.[3][4]

  • Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization, often at lower temperatures. A highly effective system is using a superbase medium like NaOH in DMSO at room temperature.[1][5] Other bases like TBAF in dry THF can also be used.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields for the heterocyclization step.[2][5]

Q3: My reaction yield is consistently low. What are the common causes?

Low yields are a frequent issue. The primary causes are typically incomplete cyclization, degradation of starting materials or intermediates, and the formation of side products. A detailed breakdown of these issues and their solutions is provided in the Troubleshooting Guide below.

Q4: I am observing a major side product in my reaction mixture. What could it be?

Several side products can form depending on the reaction conditions:

  • Hydrolyzed O-Acyl Amidoxime: This occurs when the intermediate reverts to the amidoxime starting material due to the presence of water. Ensure all reagents and solvents are anhydrous.[3]

  • Boulton-Katritzky Rearrangement: This thermal rearrangement can occur in 3,5-substituted 1,2,4-oxadiazoles, leading to the formation of other heterocycles. It can be facilitated by heat or acid.[3]

  • 1,3,4-Oxadiazole Isomer: Under certain conditions, rearrangement to a different oxadiazole isomer is possible.[3]

Q5: What is the recommended method for purifying the final product?

Purification is typically achieved through standard laboratory techniques. Flash column chromatography using a solvent system like ethyl acetate/hexane is often effective.[2] If the product is a solid, recrystallization from a suitable solvent can be employed to achieve high purity.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis.

Symptom / Observation Probable Cause Recommended Solution Citation
Weak or no product signal; starting materials remain. Insufficiently Forcing Cyclization Conditions: The energy barrier for ring closure has not been overcome.Increase the reaction temperature or switch to a more potent cyclization agent (e.g., from thermal conditions to a base-mediated system like NaOH/DMSO).[1][3]
Poor Choice of Solvent: Protic solvents (e.g., methanol, water) can interfere with base-catalyzed reactions.Use aprotic solvents such as DMF, THF, DCM, or DMSO for base-mediated cyclizations.[3]
A major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime is observed. Cleavage of the O-Acyl Amidoxime: The intermediate is unstable in the presence of water or under prolonged heating.Ensure strictly anhydrous conditions for all reagents and solvents. Minimize reaction time and temperature where possible.[3]
NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system. Boulton-Katritzky Rearrangement: The 1,2,4-oxadiazole ring has rearranged, often triggered by heat or acid.Use neutral, anhydrous conditions for the reaction workup and purification. Avoid prolonged heating and acidic conditions. Store the final compound in a dry environment.[3]
The reaction works, but the process is very slow (4-24h). Sub-optimal Reaction Conditions: The chosen method (e.g., room temperature NaOH/DMSO) can be slow for certain substrates.Consider using microwave irradiation to accelerate the cyclization step, which can dramatically reduce the reaction time.[5]

Experimental Protocols

Below are two representative protocols for the synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Base-Mediated Synthesis at Room Temperature

This method is based on the one-pot synthesis using a superbase medium.[1][5]

Reagents:

  • Pivalamidoxime

  • Ethyl oxalyl chloride (or diethyl oxalate)

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pivalamidoxime (1.0 eq) in anhydrous DMSO.

  • Base Addition: Carefully add powdered NaOH (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

  • Acylation: Cool the mixture in an ice bath. Slowly add ethyl oxalyl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol 2: Thermally-Promoted Synthesis

This method uses heat to drive the final cyclization step.[2][3]

Reagents:

  • Pivalamidoxime

  • Ethyl oxalyl chloride

  • Pyridine (or another non-nucleophilic base)

  • Toluene or Xylene, anhydrous

Procedure:

  • Acylation: Dissolve Pivalamidoxime (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere. Add pyridine (1.1 eq).

  • Reagent Addition: Cool the mixture to 0 °C and slowly add ethyl oxalyl chloride (1.0 eq). Allow the mixture to warm to room temperature and stir for 1-2 hours to form the O-acyl amidoxime intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 2-12 hours. Monitor the conversion of the intermediate to the final product by TLC or LC-MS.

  • Cooling & Workup: Cool the reaction mixture to room temperature. Wash the mixture with water, dilute HCl, and then a saturated sodium bicarbonate solution.

  • Extraction & Drying: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_0 Step 1: O-Acylation cluster_1 Step 2: Cyclodehydration cluster_2 Step 3: Workup & Purification pivalamidoxime Pivalamidoxime acylation Mix in Aprotic Solvent (e.g., DMSO or Toluene) with Base pivalamidoxime->acylation ethyl_oxalyl Ethyl Oxalyl Chloride ethyl_oxalyl->acylation intermediate O-Acyl Amidoxime (Intermediate) acylation->intermediate cyclization Apply Cyclization Conditions (e.g., Heat or Base) intermediate->cyclization crude_product Crude Product Mixture cyclization->crude_product workup Aqueous Workup & Extraction crude_product->workup purification Flash Column Chromatography workup->purification final_product Pure Ethyl 5-tert-butyl-1,2,4- oxadiazole-3-carboxylate purification->final_product G start Problem: Low Yield or Impure Product check_sm Analysis shows mainly starting materials? start->check_sm cause_incomplete Probable Cause: Incomplete Cyclization check_sm->cause_incomplete Yes check_side_product Analysis shows major unknown peak(s)? check_sm->check_side_product No solution_incomplete Solution: - Increase temperature/time - Use stronger base (NaOH/DMSO) - Ensure anhydrous conditions cause_incomplete->solution_incomplete cause_hydrolysis Probable Cause: Intermediate Hydrolysis check_side_product->cause_hydrolysis Yes (Mass = Hydrolyzed Intermediate) cause_rearrangement Probable Cause: Boulton-Katritzky Rearrangement check_side_product->cause_rearrangement Yes (Isomeric Mass) solution_hydrolysis Solution: - Use anhydrous solvents/reagents - Minimize reaction time cause_hydrolysis->solution_hydrolysis solution_rearrangement Solution: - Avoid high heat/acid in workup - Use neutral purification conditions cause_rearrangement->solution_rearrangement

References

Technical Support Center: Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and optimized protocols to improve synthesis yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,4-oxadiazoles.

Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yield is a frequent challenge in 1,2,4-oxadiazole synthesis. The causes can be traced to several factors throughout the experimental workflow.

  • Purity of Starting Materials:

    • Amidoxime Quality: The pivalamidoxime (tert-butyl amidoxime) must be pure. Impurities from its synthesis (from trimethyl acetonitrile and hydroxylamine) can interfere with the reaction.[1] Ensure it is properly dried, as moisture can hydrolyze the acylating agent and the O-acylamidoxime intermediate.

    • Acylating Agent Quality: The acylating agent (e.g., ethyl oxalyl monochloride) should be free of degradation. Using a freshly opened or distilled reagent is recommended.

  • Reaction Conditions:

    • Base Selection: The choice and amount of base are critical. Superbase media like NaOH or KOH in DMSO can facilitate the reaction at room temperature, but conditions must be carefully controlled.[2][3] For other systems, organic bases like pyridine or catalysts like tetrabutylammonium fluoride (TBAF) can improve the efficacy of the cyclization step.[2]

    • Temperature Control: The cyclodehydration step often requires heating.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to byproduct formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal heating time.[2]

    • Solvent Choice: The solvent can significantly impact the reaction. Aprotic polar solvents like DMSO or DMF are often effective for one-pot syntheses.[1][2]

  • Work-up and Purification:

    • Product may be lost during extraction or purification. Ensure the pH is appropriate during aqueous washes to prevent the loss of the desired compound. Column chromatography conditions (eluent polarity) should be optimized to ensure good separation from byproducts and unreacted starting materials.[1]

Question: The reaction is not going to completion, and TLC analysis shows significant amounts of the O-acylamidoxime intermediate. How can I drive the cyclization?

Answer: The cyclization of the O-acylamidoxime intermediate is often the most difficult step in the synthesis.[4]

  • Increase Temperature: If the reaction is being run at room temperature or with gentle heating, gradually increasing the reflux temperature may be necessary to overcome the activation energy for the cyclodehydration.

  • Change the Base/Catalyst: If a mild base like pyridine is being used, switching to a stronger base or a specialized catalyst may be required. For instance, TBAF is known to enhance the efficacy of the cyclization.[2] In some protocols, adding a second portion of an activating agent like 1,1'-Carbonyldiimidazole (CDI) after the initial acylation can help drive the cyclization.[1]

  • Microwave Irradiation: The use of microwave irradiation has been shown to successfully accelerate the heterocyclization of amidoximes and acylating agents, often reducing reaction times significantly.[2][3]

  • Extend Reaction Time: Some protocols, particularly those in superbase media, can require long reaction times (from 4 to 24 hours).[2] Continue monitoring by TLC until the intermediate spot disappears or remains constant.

Question: I am observing significant byproduct formation. What are these impurities and how can I avoid them?

Answer: Byproduct formation can compete with the desired reaction pathway.

  • Furoxan Dimerization: Under certain conditions, nitrile oxides (which can be related to amidoxime chemistry) can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), which can be a competing side reaction.[2]

  • Incomplete Cyclization: As noted above, the O-acylamidoxime intermediate can remain as a major impurity if conditions are not optimized for cyclization.

  • Polymerization: For substrates containing reactive functional groups (e.g., vinyl groups), polymerization can occur under heating, leading to a complex mixture.[1] While the target molecule does not have such a group, this highlights the importance of considering the reactivity of all functional groups present.

Solutions:

  • One-Pot vs. Two-Step: While one-pot syntheses are efficient, isolating the O-acylamidoxime intermediate can sometimes lead to a cleaner final product by allowing for purification before the final, often high-temperature, cyclization step.[5]

  • Use of Activating Agents: Employing carboxylic acid activating agents like CDI or EDC can lead to milder reaction conditions and improved yields by avoiding the harshness of acyl chlorides.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most widely applied method is the heterocyclization between an amidoxime and an acid derivative.[6] This involves two key steps:

  • O-Acylation: The reaction of pivalamidoxime (tert-butyl amidoxime) with an activated form of ethyl hydrogen oxalate (e.g., ethyl oxalyl monochloride). This forms an O-acylamidoxime intermediate.[2]

  • Cyclodehydration: The intermediate undergoes an intramolecular cyclization with the loss of a water molecule to form the stable 1,2,4-oxadiazole ring.[2] This step is often promoted by heat or a catalyst.

Q2: How do I choose the best reagents and solvents for this synthesis?

The optimal choice depends on whether you are performing a one-pot or two-step synthesis.

  • For a robust, one-pot synthesis:

    • Amidoxime: Pivalamidoxime.

    • Acylating System: Use a carboxylic acid derivative (e.g., ethyl hydrogen oxalate) with an activating agent like CDI in a solvent like DMF.[1]

    • Procedure: The carboxylic acid is first activated with CDI, followed by the addition of the amidoxime. The mixture is then heated to induce cyclodehydration.[1]

  • For a traditional two-step approach:

    • Acylation: React pivalamidoxime with ethyl oxalyl monochloride in a solvent like pyridine or DCM at 0°C, then allow it to warm to room temperature.[2][5]

    • Cyclization: Isolate the O-acylamidoxime intermediate and then heat it in a high-boiling solvent (e.g., xylene) or with a catalyst like TBAF in THF to effect cyclization.[5]

Q3: What are the critical safety precautions for this synthesis?

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive and potentially explosive with heating. Handle with care.

  • Acyl Chlorides: Reagents like ethyl oxalyl monochloride are corrosive and react violently with water. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many solvents used (DMF, DMSO, DCM) have specific health risks. Avoid inhalation and skin contact.

  • Bases: Strong bases like NaOH/KOH and organic bases like pyridine are corrosive and toxic. Handle with appropriate care.

Data Summary: Influence of Reaction Conditions on Yield

The yield of 1,2,4-oxadiazole synthesis is highly dependent on the chosen conditions. The following table summarizes general findings from the literature on related syntheses.

Base/CatalystSolventTemperatureTypical Yield RangeNotes
NaOH / KOHDMSORoom Temp.Poor to Excellent (11-90%)A "superbase" medium that facilitates one-pot synthesis but can have long reaction times (4-24h).[2]
PyridineDichloromethane (DCM)RefluxModerate to GoodA classic method, often used for reactions involving acyl chlorides.[2]
TBAFTHFRoom Temp.Good to ExcellentEffective for the cyclocondensation step, often used after isolating the O-acylamidoxime.[5]
Cs₂CO₃Acetonitrile (MeCN)Room Temp.Good to ExcellentUsed successfully in one-pot procedures with acyl chlorides.[5]
CDIDMF120 °CGood (~73%)Used to activate a carboxylic acid in situ, followed by heating to promote cyclization.[1]

Experimental Protocol

This protocol is a generalized one-pot procedure for the synthesis of this compound using CDI as the activating agent.

Materials:

  • Ethyl hydrogen oxalate (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (2.2 eq)

  • Pivalamidoxime (tert-butyl amidoxime) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl hydrogen oxalate (1.0 eq) in anhydrous DMF.

  • Add CDI (1.1 eq) portion-wise to the solution and stir at room temperature for 30-60 minutes until gas evolution ceases. This activates the carboxylic acid.

  • Add pivalamidoxime (1.1 eq) to the reaction mixture and stir for 30 minutes at room temperature.

  • Add a second portion of CDI (1.1 eq) to the mixture.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by TLC until the starting materials are consumed.[1]

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[1]

Visualizations

The following diagrams illustrate the general synthesis workflow and a troubleshooting decision tree for improving reaction yield.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Amidoxime Pivalamidoxime Acylation O-Acylation (Formation of Intermediate) Amidoxime->Acylation Acid Ethyl Hydrogen Oxalate Activation Activate Acid (e.g., with CDI in DMF) Acid->Activation Activation->Acylation Cyclization Cyclodehydration (Heat to 120°C) Acylation->Cyclization One-Pot Quench Quench with Water Cyclization->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: General one-pot workflow for the synthesis of the target oxadiazole.

G start Low Yield Observed check_reagents Are starting materials pure & dry? start->check_reagents check_conditions Is cyclization step complete? check_reagents->check_conditions Yes action_purify_reagents Action: Purify/dry reagents. Use fresh materials. check_reagents->action_purify_reagents No check_base Is base/catalyst choice optimal? check_conditions->check_base Yes action_increase_temp Action: Increase temperature or extend reaction time. check_conditions->action_increase_temp No action_change_base Action: Switch to stronger base (e.g., TBAF, NaOH/DMSO). check_base->action_change_base No action_microwave Action: Consider microwave- assisted synthesis. check_base->action_microwave Alternative end_node Yield Improved action_purify_reagents->end_node action_increase_temp->end_node action_change_base->end_node action_microwave->end_node

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Optimization of reaction conditions for 1,2,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of 1,2,4-oxadiazoles.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental issues in a question-and-answer format, offering probable causes and recommended solutions.

Question 1: I am observing a low or no yield of my target 1,2,4-oxadiazole, and my starting materials remain unreacted.

Answer: This is a frequent challenge that can stem from several factors related to the two key steps in the most common synthesis route: acylation of the amidoxime and cyclodehydration of the O-acyl amidoxime intermediate.[1]

Probable Causes & Recommended Solutions:

  • Incomplete Acylation of the Amidoxime: The initial acylation step is critical. If the carboxylic acid is not properly activated, the reaction will not proceed efficiently.

    • Solution: Employ a reliable coupling agent to activate the carboxylic acid. Reagents like HATU, in combination with a non-nucleophilic base such as DIPEA, are highly effective.[1] Other common activators include EDC, DCC, and CDI.[2]

  • Inefficient Cyclodehydration: The cyclization of the O-acyl amidoxime intermediate is often the most difficult step.[1][3]

    • Solution for Thermal Cyclization: Ensure adequate heating. Refluxing in a high-boiling point solvent like toluene or xylene may be necessary to drive the reaction to completion.[1]

    • Solution for Base-Mediated Cyclization: Use strong, non-nucleophilic bases. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice for promoting cyclization at room temperature.[1] Superbase systems, such as NaOH/DMSO or KOH/DMSO, can also facilitate cyclization at room temperature, offering a powerful alternative.[1][4]

  • Low Reactivity of Nitrile (for 1,3-Dipolar Cycloaddition route): The triple bond in nitriles can be unreactive.[5]

    • Solution: Use a catalyst, such as a platinum(IV) complex, to facilitate the cycloaddition. Alternatively, using an electron-deficient nitrile can increase its reactivity.

Question 2: My analytical data (NMR, MS) suggests the formation of side products instead of, or in addition to, my desired 1,2,4-oxadiazole.

Answer: The formation of side products is a common issue that can complicate purification and reduce yields. Identifying the specific side product is key to solving the problem.

Probable Causes & Recommended Solutions:

  • Nitrile Oxide Dimerization: When using the 1,3-dipolar cycloaddition route, the nitrile oxide intermediate can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the favored pathway.[1]

    • Solution: Perform the reaction in the presence of the nitrile dipolarophile to favor the intended cycloaddition. Slowly adding the nitrile oxide precursor to the reaction can also minimize dimerization.

  • Boulton-Katritzky Rearrangement: 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo thermal or acid-catalyzed rearrangement to other heterocycles.[1][2]

    • Solution: Ensure strictly anhydrous conditions and avoid acidic workups if you observe this side product.[1] Store the final compound in a dry environment.

  • Cleavage of the O-Acyl Amidoxime Intermediate: This hydrolysis reaction is a common side pathway, particularly in the presence of water or under extended heating.[1]

    • Solution: Minimize the reaction time and temperature for the cyclodehydration step. If using a base, ensure you are working under anhydrous conditions.[1]

Question 3: My crude product is a sticky oil or gum, making it very difficult to handle and purify.

Answer: An oily or gummy crude product often indicates the presence of impurities or residual high-boiling solvents.[6]

Probable Causes & Recommended Solutions:

  • Presence of Impurities: Unreacted starting materials or byproducts can prevent the product from solidifying.[6]

    • Solution (Trituration): Stir the crude oil with a solvent in which the desired product has low solubility, but the impurities are soluble. Common solvents for trituration include hexanes, diethyl ether, or cold ethanol. This can help to wash away impurities and induce crystallization.[6]

  • Residual High-Boiling Solvents: Solvents like DMF or DMSO are difficult to remove by simple evaporation and can trap the product as an oil.[6]

    • Solution (Co-solvent Evaporation): Dissolve the oily product in a volatile solvent like dichloromethane (DCM). Add a non-polar co-solvent such as toluene. Evaporate the mixture under reduced pressure. Toluene forms an azeotrope with many high-boiling solvents, aiding in their removal and potentially leaving a solid product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1,2,4-oxadiazoles?

A1: The two most widely used methods are:

  • Reaction of Amidoximes with Acylating Agents: This involves the acylation of an amidoxime with a carboxylic acid (or its activated form like an acyl chloride or ester) to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration.[2][7] This is often the most versatile and reliable method.

  • 1,3-Dipolar Cycloaddition: This route involves the reaction of a nitrile oxide with a nitrile. While the starting materials are often readily available, this method can be hampered by the low reactivity of the nitrile and the tendency of the nitrile oxide to dimerize.[5]

Q2: How do I choose the best conditions (base, solvent) for a one-pot synthesis from an amidoxime and an ester?

A2: Recent studies have shown that superbase systems in aprotic polar solvents are highly effective for one-pot syntheses at room temperature.[4][5] The combination of NaOH or KOH in DMSO is particularly efficient.[4][8] The reaction generally works well with aprotic solvents like DMF, THF, and MeCN, while protic solvents like methanol or water are often unsuitable.[4]

Q3: What are the advantages of using microwave irradiation for 1,2,4-oxadiazole synthesis?

A3: Microwave-assisted synthesis can dramatically reduce reaction times, often from many hours to just a few minutes, and frequently leads to improved yields.[5] For example, reacting nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions can produce 3,5-disubstituted 1,2,4-oxadiazoles in good yields.[9]

Data Presentation: Optimization of Reaction Conditions

The choice of reagents and solvents significantly impacts the yield of 1,2,4-oxadiazoles.

Table 1: Effect of Base and Solvent on Cyclodehydration of O-Acylamidoximes

BaseSolventYieldTemperatureNotes
NaOHDMSOExcellent (88-95%)[4]Room Temp.Highly effective for one-pot synthesis from esters and amidoximes.[4][5][8]
KOHDMSOExcellent (88-95%)[4]Room Temp.Similar efficacy to NaOH/DMSO system.[4]
TBAFTHFExcellent (>90%)[1]Room Temp.Very effective but can be corrosive on a large scale.
NoneToluene/XyleneGood to ExcellentRefluxStandard thermal condition, requires high temperatures.[1]
NaOHWaterTrace[4]Room Temp.Protic solvents are generally unsuitable for this transformation.[4]
NaOHMethanol0%[4]Room Temp.Protic solvents are generally unsuitable for this transformation.[4]

Data adapted from studies on room temperature synthesis and general troubleshooting.[1][4][5][8] "Excellent" yields are generally considered >88%.

Table 2: Comparison of Purification Methods for 1,2,4-Oxadiazoles

MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Recrystallization>98%[6]40-80%[6]Yields highly pure crystalline material; scalable.Requires a suitable solvent; not for oils; potential for product loss.[6]
Column Chromatography>95%50-90%Widely applicable; good separation power.Can be time-consuming and solvent-intensive; co-elution is possible.[6]
Preparative HPLC>99%[6]30-70%[6]Excellent separation for difficult mixtures.Lower capacity; more expensive; solvent-intensive.[6]
TriturationVariable[6]>80% (of crude)[6]Simple; good for initial purification of oils/gums.May not remove all impurities.[6]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [7]

This protocol describes the reaction of an amidoxime with a carboxylic acid ester at room temperature.

Materials:

  • Substituted Amidoxime (1.0 eq)

  • Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)

  • Sodium Hydroxide (powdered, 2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Water, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography or recrystallization.

Protocol 2: Two-Step Synthesis via Acyl Chloride with Base-Mediated Cyclization [1]

This protocol involves the isolation of the O-acyl amidoxime intermediate followed by cyclization.

Materials:

  • Amidoxime (1.0 eq)

  • Acyl Chloride (1.05 eq)

  • Pyridine or Triethylamine (1.1 eq)

  • Dichloromethane (DCM), Anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Saturated aqueous NH₄Cl, Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate

Procedure: Step A: Acylation

  • Dissolve the amidoxime in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine to the solution.

  • Add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude O-acyl amidoxime. This intermediate can often be used in the next step without further purification.

Step B: Cyclodehydration

  • Dissolve the crude O-acyl amidoxime from Step A in anhydrous THF.

  • Add TBAF (1M in THF, 1.1 eq) to the solution.

  • Stir the reaction at room temperature for 1-16 hours, monitoring by TLC.

  • Once complete, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Visualizations

experimental_workflow start Starting Materials (Amidoxime, Carboxylic Acid/Ester) step1 Acylation (+ Coupling Agent or Base) start->step1 intermediate O-Acyl Amidoxime (Intermediate) step1->intermediate step2 Cyclodehydration (Heat or Base e.g., TBAF, NaOH/DMSO) intermediate->step2 crude Crude 1,2,4-Oxadiazole step2->crude workup Aqueous Workup & Extraction crude->workup purify Purification (Chromatography/Recrystallization) workup->purify product Pure 1,2,4-Oxadiazole purify->product

Caption: General experimental workflow for 1,2,4-oxadiazole synthesis.

troubleshooting_low_yield problem Problem: Low or No Yield cause1 Cause: Incomplete Acylation problem->cause1 cause2 Cause: Inefficient Cyclodehydration problem->cause2 cause3 Cause: Side Reactions problem->cause3 solution1a Solution: Use better coupling agent (e.g., HATU) cause1->solution1a Poor Reactivity solution1b Solution: Ensure anhydrous conditions cause1->solution1b Reagent Degradation solution2a Solution: Increase temperature (reflux) or use microwave cause2->solution2a Thermal Method solution2b Solution: Use stronger base (e.g., TBAF, NaOH/DMSO) cause2->solution2b Base-Mediated Method solution3a Solution: Minimize reaction time/temp to prevent rearrangement cause3->solution3a Boulton-Katritzky solution3b Solution: Avoid acidic/aqueous workup if rearrangement is suspected cause3->solution3b Boulton-Katritzky

Caption: A logical workflow for troubleshooting low yields.

References

Overcoming solubility issues with Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Expected Solubility Profile

Solvent TypePredicted SolubilityRationale
Aqueous Buffers (e.g., PBS) PoorThe hydrophobic tert-butyl and ethyl carboxylate groups, along with the aromatic oxadiazole core, limit solubility in water.
Polar Aprotic Solvents (e.g., DMSO, DMF) Good to ExcellentThese solvents are effective at dissolving a wide range of organic molecules, including those with both polar and non-polar functionalities.
Alcohols (e.g., Ethanol, Methanol) Moderate to GoodThe compound is expected to have reasonable solubility in common laboratory alcohols.
Non-polar Organic Solvents (e.g., Dichloromethane, Chloroform) Moderate to GoodThe presence of the hydrophobic tert-butyl group should facilitate dissolution in these solvents.

Q2: My compound is precipitating out of my aqueous assay buffer. What are the common causes?

A2: Precipitation of hydrophobic small molecules like this compound in aqueous buffers is a common issue. The primary reasons include:

  • Low Aqueous Solubility: The intrinsic properties of the molecule lead to limited solubility in water-based media.[4]

  • High Concentration: Exceeding the compound's solubility limit in your specific buffer system will inevitably lead to precipitation.[4]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.[4]

  • pH of the Solution: The ionization state of a compound can influence its solubility. While this specific oxadiazole does not have readily ionizable groups, the stability of the ester linkage could be pH-dependent.

  • Temperature: Changes in temperature during your experiment can affect solubility.[4]

Q3: How can I determine the aqueous solubility of my compound?

A3: The "shake-flask" method is a widely used and reliable technique for determining thermodynamic solubility.[5] This involves adding an excess amount of the solid compound to your aqueous buffer of interest, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after filtration or centrifugation. Analytical techniques like HPLC or UV-Vis spectroscopy are commonly used for quantification.[6]

Q4: What are the general strategies to improve the solubility of this compound for in vitro assays?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds for experimental purposes:[7]

  • Co-solvents: Retaining a small percentage of an organic co-solvent like DMSO (e.g., 0.1-1%) in the final aqueous solution can help maintain solubility.[4]

  • Surfactants: The use of non-ionic surfactants can help to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[8]

  • pH Adjustment: While not directly applicable for making a salt with this molecule, ensuring the pH of your buffer is optimal for the stability of the ester group is important.

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.

Possible Cause Troubleshooting Step Expected Outcome
Solvent Shock Decrease the dilution factor by performing an intermediate dilution in a solvent mixture with a higher organic content (e.g., 50% DMSO in buffer) before the final dilution.[4]Gradual change in solvent polarity prevents the compound from precipitating.
Add the stock solution dropwise to the vigorously vortexing aqueous buffer.[4]Rapid mixing helps to disperse the compound quickly, avoiding localized high concentrations.
Exceeding Solubility Limit Lower the final concentration of the compound in the assay.The compound remains in solution at a lower, more soluble concentration.

Issue 2: Compound precipitates over the course of a long incubation.

Possible Cause Troubleshooting Step Expected Outcome
Low Kinetic vs. Thermodynamic Solubility The initial dissolved concentration is supersaturated and is crashing out over time to reach its lower thermodynamic solubility. Consider using a formulation approach like cyclodextrin complexation or solid dispersion to increase the stable soluble concentration.A stable, higher concentration of the compound is maintained throughout the experiment.
Compound Instability The ester moiety may be hydrolyzing, leading to a less soluble carboxylic acid product. Assess the stability of the compound in your assay buffer over the time course of the experiment using an analytical method like HPLC.If instability is confirmed, a shorter assay incubation time or a different buffer system may be necessary.
Temperature Fluctuations Ensure all assay components and the environment are maintained at a constant, controlled temperature.Stable temperature conditions prevent temperature-induced precipitation.[9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4), filtered

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully remove an aliquot of the supernatant without disturbing the solid.

  • Separate the dissolved compound from the undissolved solid by either centrifugation at high speed or by filtering through a 0.22 µm syringe filter.

  • Quantify the concentration of the compound in the clear filtrate/supernatant using a pre-validated analytical method (e.g., HPLC-UV with a standard curve).

Protocol 2: Preparation of a Working Solution using a Co-solvent

Objective: To prepare a clear, stable working solution of this compound in an aqueous buffer for an in vitro assay.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous assay buffer

Procedure:

  • If a large dilution is required, perform an intermediate dilution of the 10 mM stock in DMSO.

  • Aliquot the required volume of the final aqueous buffer into a sterile tube.

  • While vigorously vortexing the buffer, add the required volume of the compound's DMSO stock solution dropwise.

  • Continue vortexing for at least 30 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high, or a different solubilization method may be needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis & Use stock 10 mM Stock in DMSO dilution Dilution into Buffer stock->dilution Dropwise Addition buffer Aqueous Buffer buffer->dilution vortex Vigorous Mixing dilution->vortex visual Visual Inspection vortex->visual assay Use in Assay visual->assay If Clear troubleshoot Troubleshoot visual->troubleshoot If Precipitate

Caption: Workflow for preparing an aqueous solution from a DMSO stock.

troubleshooting_logic cluster_initial Initial Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? solvent_shock Solvent Shock start->solvent_shock Yes, immediately thermo_insol Thermodynamic Insolubility start->thermo_insol Yes, over time too_high_conc Concentration Too High action1 Use Intermediate Dilution / Vigorous Mixing solvent_shock->action1 Action action2 Lower Final Concentration too_high_conc->action2 Action instability Compound Instability action3 Use Formulation Aid (e.g., Cyclodextrin) thermo_insol->action3 Action action4 Assess Stability / Shorten Assay Time instability->action4 Action

Caption: Troubleshooting logic for precipitation issues.

References

Stability testing of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The 1,2,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions, which can lead to ring cleavage.[1][2]

  • Solvent: The choice of solvent is critical. Protic solvents, especially in the presence of acidic or basic catalysts, can facilitate degradation. The compound is expected to be more stable in aprotic solvents in the absence of proton donors.[1]

  • Temperature: Elevated temperatures can accelerate degradation pathways. Oxadiazole derivatives are known for their thermal stability, but this is compound-specific.[3][4][5][6]

  • Light: Photochemical rearrangement or degradation can occur upon exposure to light, particularly UV radiation.[7]

  • Oxidizing Agents: The presence of oxidizing agents may lead to degradation of the molecule.

Q2: In which pH range is this compound expected to be most stable?

A2: Based on studies of other 1,2,4-oxadiazole derivatives, the compound is likely to exhibit maximum stability in a slightly acidic to neutral pH range, approximately pH 3-5.[1][2] Significant degradation can be expected at lower or higher pH values.[1][2]

Q3: Is the 1,2,4-oxadiazole ring in my compound considered stable?

A3: The 1,2,4-oxadiazole ring is often incorporated into drug candidates as a bioisostere for amide or ester groups to enhance metabolic and hydrolytic stability.[8][9][10][11] While generally more stable than esters, they are not completely inert and can undergo degradation under stressed conditions.[1]

Q4: What are the likely degradation products of this compound?

A4: Under hydrolytic conditions (acidic or basic), the primary degradation pathway for 1,2,4-oxadiazoles is typically ring opening.[1][2] This would likely lead to the formation of an aryl nitrile and related amide or carboxylic acid derivatives resulting from the hydrolysis of the ester group.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution. Inappropriate pH of the solvent. The 1,2,4-oxadiazole ring is known to be unstable in strongly acidic or basic conditions.[1][2]Buffer the solvent to a pH range of 3-5 where 1,2,4-oxadiazole derivatives have shown maximum stability.[1][2]
Use of a reactive protic solvent. Protic solvents can participate in the hydrolysis of the oxadiazole ring.[1]If the experimental conditions allow, consider using a dry aprotic solvent such as acetonitrile or THF.[1]
High storage temperature. Chemical degradation rates increase with temperature.Store stock solutions and experimental samples at reduced temperatures (e.g., 4°C or -20°C) and protect from light.
Inconsistent results in stability studies. Exposure to light. Photodegradation can lead to variable results depending on the light exposure of each sample.[7]Conduct experiments under controlled lighting conditions or use amber-colored vials to protect the samples from light.
Presence of contaminants in the solvent. Impurities such as acids, bases, or metal ions can catalyze degradation.Use high-purity (e.g., HPLC grade) solvents and freshly prepared solutions.
Formation of unexpected peaks in HPLC analysis. Degradation of the compound. The new peaks are likely degradation products.Perform forced degradation studies (acid, base, oxidation, heat, light) to systematically identify the degradation products and their retention times.[12][13][14]
Reaction with excipients or other components in the formulation. Analyze the stability of the compound in the presence of each individual excipient to identify any incompatibilities.[1]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at a specified temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of stressed samples with that of an unstressed control.

Data Presentation

Table 1: Illustrative Stability Data for this compound in Different Solvents

Disclaimer: The following data is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found in the public domain.

Solvent SystemConditionTime (hours)% DegradationMajor Degradation Products (Hypothetical)
Acetonitrile:Water (1:1)pH 2 (HCl)2415.2Ring-opened nitrile
Acetonitrile:Water (1:1)pH 4 (Acetate Buffer)241.8Not Detected
Acetonitrile:Water (1:1)pH 7 (Phosphate Buffer)243.5Ring-opened nitrile
Acetonitrile:Water (1:1)pH 10 (Carbonate Buffer)2425.7Ring-opened nitrile, hydrolyzed ester
MethanolRoom Temperature242.1Not Detected
DichloromethaneRoom Temperature24< 1.0Not Detected

Visualizations

Experimental Workflow for Stability Testing

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidation stock->oxidation Expose to thermal Thermal stock->thermal Expose to photo Photolysis stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway under Hydrolysis

degradation_pathway parent This compound intermediate Ring-Opened Intermediate parent->intermediate H₂O / H⁺ or OH⁻ (Ring Cleavage) product1 Tert-butyl Nitrile intermediate->product1 product2 Ethyl Oxalamide intermediate->product2

Caption: Postulated hydrolytic degradation pathway.

References

Troubleshooting guide for the purification of oxadiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of synthetic oxadiazole compounds.

Frequently Asked Questions (FAQs)

Section 1: Thin-Layer Chromatography (TLC) Issues

Q1: My compound is streaking or appearing as an elongated spot on the TLC plate. What's causing this?

A: Streaking on a TLC plate can be attributed to several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try running the separation again with a more diluted sample solution.[1][2]

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a modifier to your mobile phase can help. For acidic compounds, add 0.1–2.0% acetic or formic acid. For basic compounds, add 0.1–2.0% triethylamine (TEA) or use a mixture of 1-10% ammonia in methanol/dichloromethane (DCM).[1][3]

  • Inappropriate Solvent: The solvent system may not be suitable for your compound, causing poor solubility on the plate.[2] Consider testing a different mobile phase.

  • Compound Instability: The compound might be decomposing on the acidic silica gel. You can test for stability by running a 2D TLC.[4][5] If decomposition occurs, the spot will appear below the diagonal.[4][5] In this case, consider using a different stationary phase like neutral alumina.[3]

Q2: My spots are staying at the baseline (low Rf) or running with the solvent front (high Rf). How can I fix this?

A: This indicates that the polarity of your mobile phase is not optimized.

  • Spots at Baseline (Low Rf): Your eluent is not polar enough to move the compound up the plate. Increase the proportion of the polar solvent in your mobile phase.[1] For very polar compounds, a system like 10% ammonium hydroxide in methanol, used as a 1-10% mixture in dichloromethane, can be effective.[4]

  • Spots at Solvent Front (High Rf): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent altogether.[1]

Q3: I'm working with a high-boiling point solvent like DMF or DMSO, and my TLC is just a smear.

A: High-boiling point solvents can interfere with TLC development. After spotting your sample, place the TLC plate under a high vacuum for a few minutes to evaporate the residual solvent before placing it in the developing chamber.[5]

Section 2: Column Chromatography Problems

Q4: My compounds are not separating on the column, even though they have different Rf values on TLC.

A: Several issues can lead to poor separation on a column:

  • Improper Column Packing: Air bubbles or cracks in the stationary phase create channels, leading to a non-uniform solvent front and poor separation. Ensure the column is packed carefully and uniformly.

  • Incorrect Solvent System: The ideal solvent system for column chromatography should result in an Rf value of 0.2-0.4 for the target compound on TLC to ensure good separation.

  • Dry Loading vs. Wet Loading: For compounds with poor solubility in the eluent, dry loading is recommended.[3] This involves pre-adsorbing the crude product onto a small amount of silica gel, which is then loaded onto the column.[3]

  • Compound Degradation: If the compound is unstable on silica gel, it can decompose during the long exposure time of column chromatography, leading to mixed fractions.[6] Consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[6]

Q5: My compound is eluting very slowly and over many fractions (tailing). What should I do?

A: Tailing is often caused by strong interactions between a polar compound and the silica gel.

  • Increase Solvent Polarity: Once the desired compound begins to elute, you can gradually increase the polarity of the mobile phase to speed up its elution and reduce tailing.[6]

  • Add a Modifier: For basic compounds, adding a small amount (0.1-1%) of triethylamine (TEA) to the eluent can significantly reduce tailing by neutralizing acidic sites on the silica.[3] For acidic compounds, a small amount of acetic or formic acid can be beneficial.[3]

Section 3: Recrystallization and Product Isolation

Q6: My product "oiled out" instead of crystallizing. How can I get a solid?

A: Oiling out occurs when a compound separates from the solution as a liquid rather than a solid, often due to impurities or residual high-boiling solvents like DMF or DMSO.[3]

  • Trituration: Stir the oil vigorously with a solvent in which your product is insoluble but the impurities are soluble. Good starting solvents for trituration include hexanes or diethyl ether.[3] The product may slowly solidify and can then be collected by filtration.[3]

  • Solvent Evaporation with a Co-solvent: To remove residual high-boiling solvents, dissolve the oil in a volatile solvent like DCM. Add a non-polar co-solvent such as toluene and evaporate under reduced pressure. Toluene can form an azeotrope with solvents like DMF, aiding their removal.[3]

  • Short Silica Plug: If trituration fails, dissolving the oil in a minimal amount of solvent and passing it through a short plug of silica gel can remove the polar impurities that may be inhibiting crystallization.[3]

Q7: I'm getting a very low yield after recrystallization. How can I improve recovery?

A: Low recovery is typically due to an improper choice or volume of solvent.

  • Solvent Selection: The ideal solvent should dissolve your compound well when hot but poorly when cold.[3][7] Test solubility with small amounts of product in various solvents first.[3]

  • Use Minimum Hot Solvent: Dissolve your crude product in the minimum amount of boiling solvent required for complete dissolution. Using too much solvent will keep a significant portion of your product dissolved even after cooling.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[8]

  • Use a Solvent Pair: If a single solvent isn't effective, use a two-solvent system. Dissolve the compound in a small amount of a hot "good" solvent (in which it is soluble), then add a "bad" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3][7]

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Oxadiazole Derivatives

Polarity of CompoundStationary PhaseRecommended Eluent System (v/v)Modifier (if needed)
Non-polarSilica GelHexane / Ethyl Acetate (9:1 to 1:1)N/A
Moderately PolarSilica GelDichloromethane / Methanol (99:1 to 9:1) or Hexane / Ethyl Acetate (1:1 to 1:9)0.1-1% Triethylamine for basic compounds[3]
PolarSilica GelEthyl Acetate / Methanol (9:1 to 1:1) or DCM / (10% NH₄OH in MeOH) (99:1 to 9:1)[4]0.1-1% Acetic Acid for acidic compounds[3]
Very PolarReverse Phase C18Water / Acetonitrile (gradient) or Water / Methanol (gradient)[3][9]0.1% Formic Acid or Trifluoroacetic Acid (for MS compatibility)
Acid-SensitiveNeutral AluminaHexane / Ethyl Acetate or Dichloromethane / MethanolN/A

Table 2: General Troubleshooting Summary

IssuePotential CauseRecommended Solution
TLC: StreakingSample overload, high polarity, compound instabilityDilute sample, add acid/base modifier to eluent, test for stability with 2D TLC.[1][5]
Column: Poor SeparationImproper packing, wrong eluent, low solubilityRepack column carefully, optimize eluent for Rf of 0.2-0.4, use dry loading for poorly soluble compounds.[3]
Column: TailingStrong interaction with stationary phaseIncrease eluent polarity after product starts eluting, add modifier (e.g., TEA for basic compounds).[3][6]
Isolation: Oiling OutImpurities, residual high-boiling solventTriturate with a non-polar solvent, use a co-solvent (e.g., toluene) for evaporation, filter through a silica plug.[3]
Isolation: Low Recrystallization YieldToo much solvent, wrong solvent, rapid coolingUse minimum hot solvent, select solvent where product is insoluble when cold, cool slowly.[3][8]

Experimental Protocols

Protocol 1: General Flash Column Chromatography

  • Solvent System Selection: Using TLC, determine a solvent system that provides an Rf value of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, ensuring no air bubbles are trapped.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Drain the excess solvent until the level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude oxadiazole product in a suitable volatile solvent (e.g., DCM, methanol).[3]

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.[3]

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of the compound adsorbed onto the silica.[3]

    • Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions sequentially in test tubes.

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[3]

Protocol 2: General Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various potential solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). A good solvent will dissolve the compound when hot but not when cold.[3][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent to cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Mandatory Visualization

G Crude Crude Oxadiazole Product TLC Analyze by TLC Crude->TLC Is_Pure Is the product pure by TLC? TLC->Is_Pure Purification Select Purification Method Is_Pure->Purification No Final Pure Oxadiazole Compound Is_Pure->Final Yes Column Column Chromatography Purification->Column Complex Mixture/ Close Rf Recrystal Recrystallization Purification->Recrystal Solid Product/ Simple Impurities Analyze_Pure Analyze Fractions/ Crystals by TLC Column->Analyze_Pure Recrystal->Analyze_Pure Combine Combine Pure Fractions/ Collect Crystals Analyze_Pure->Combine Evaporate Solvent Evaporation Combine->Evaporate Evaporate->Final G Start Problem: Poor Separation in Column Chromatography CheckTLC Is Rf of target compound 0.2-0.4? Start->CheckTLC AdjustSolvent Adjust solvent polarity CheckTLC->AdjustSolvent No CheckStability Is compound stable on silica (2D TLC)? CheckTLC->CheckStability Yes End Re-run Column AdjustSolvent->End ChangeStationary Switch to Alumina or Reverse Phase (C18) CheckStability->ChangeStationary No CheckSolubility Is compound soluble in eluent? CheckStability->CheckSolubility Yes ChangeStationary->End DryLoad Use Dry Loading Method CheckSolubility->DryLoad No CheckTailing Is tailing observed for polar spots? CheckSolubility->CheckTailing Yes DryLoad->End AddModifier Add modifier to eluent (e.g., TEA, Acetic Acid) CheckTailing->AddModifier Yes CheckTailing->End No AddModifier->End

References

How to avoid byproduct formation in amidoxime reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amidoxime Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their amidoxime reactions, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in amidoxime synthesis from nitriles and hydroxylamine?

A1: The two most prevalent byproducts encountered during the synthesis of amidoximes from nitriles and hydroxylamine are the corresponding amide and 1,2,4-oxadiazole derivatives. Under harsh conditions, the amide can be further hydrolyzed to a carboxylic acid .

Q2: What factors contribute to the formation of an amide byproduct?

A2: Amide byproduct formation is particularly problematic when using aromatic nitriles with electron-withdrawing substituents. The use of protic solvents, such as alcohols (e.g., methanol, ethanol), has been shown to promote the formation of amides.[1][2][3] One study highlighted that a conventional synthesis protocol using ethanol and sodium carbonate resulted in an 85% yield of an unexpected amide, while a method using potassium tert-butoxide in DMSO yielded the desired amidoxime.

Q3: How can I minimize or eliminate amide byproduct formation?

A3: Several strategies can be employed:

  • Solvent and Base Selection: Switching from protic solvents like ethanol to aprotic polar solvents like DMSO can significantly reduce amide formation. The choice of base is also critical; for instance, using potassium tert-butoxide (KOtBu) in DMSO has been shown to favor amidoxime formation over the amide.

  • Use of Ionic Liquids: Certain ionic liquids have been reported to eliminate the formation of amide byproducts while also reducing reaction times.[1]

  • Thioamide Intermediate Route: For nitriles that are particularly prone to amide formation, a reliable alternative is to first convert the nitrile to a thioamide. The thioamide can then be reacted with hydroxylamine to yield the pure amidoxime with a reduced risk of amide byproduct formation.[2][3]

Q4: Under what conditions does 1,2,4-oxadiazole formation occur?

A4: 1,2,4-Oxadiazoles are typically formed from the cyclization of an O-acylamidoxime intermediate. This intermediate can form if the amidoxime reacts with a carboxylic acid, acyl chloride, or anhydride present in the reaction mixture. The cyclization can be promoted by heat or the presence of a base.[4][5][6][7] Additionally, oxidative conditions can lead to the dehydrogenative cyclization of certain amidoximes to form 1,2,4-oxadiazoles.

Q5: What are the best practices to avoid 1,2,4-oxadiazole formation?

A5: To prevent the formation of 1,2,4-oxadiazoles:

  • Control Acylating Agents: Ensure the reaction is free from carboxylic acids or their derivatives that could acylate the amidoxime.

  • One-Pot Procedures: Several one-pot syntheses have been developed for 1,2,4-oxadiazoles that proceed via an amidoxime intermediate.[5][8][9][10] Understanding these pathways can help in designing reaction conditions that do not favor the cyclization step.

  • Mild Reaction Conditions: Avoid excessive heat and strong bases if O-acylation is a possibility.

  • Anhydrous Conditions: The presence of water can sometimes contribute to side reactions, including the hydrolysis of intermediates that might lead to precursors for cyclization.[4][11]

Troubleshooting Guides

Issue 1: High percentage of amide byproduct detected.

This is a common issue, especially with electron-deficient aromatic nitriles.

Troubleshooting Workflow for Amide Byproduct Formation

start High Amide Byproduct solvent Analyze Solvent System start->solvent base Evaluate Base solvent->base If using protic solvent (e.g., EtOH), switch to aprotic (e.g., DMSO) ionic_liquid Consider Ionic Liquid base->ionic_liquid If using weak base (e.g., Na2CO3), switch to strong, non-nucleophilic base (e.g., KOtBu) result Reduced Amide Formation base->result Optimization Successful thioamide_route Alternative: Thioamide Route ionic_liquid->thioamide_route If amide formation persists, explore ionic liquids as solvent/catalyst ionic_liquid->result Optimization Successful thioamide_route->result For persistent issues, convert nitrile to thioamide first

Caption: Troubleshooting workflow for minimizing amide byproduct.

Quantitative Comparison of Reaction Conditions for Amidoxime Synthesis

Nitrile SubstrateMethodBaseSolventTemperatureAmidoxime Yield (%)Amide Yield (%)Reference
4-NitrobenzonitrileConventionalNa₂CO₃Anhydrous MethanolRefluxLow (not specified)Substantial[2][3]
Aryl nitrile with nitro groupMethod ANa₂CO₃EtOH90 °C (MW)Not Obtained85-
Aryl nitrile with nitro groupMethod BKOtBuDMSO0 °C to RT80Not Reported-
Various NitrilesIonic Liquid-Ionic Liquid-High (not specified)Eliminated[1]
Issue 2: Formation of 1,2,4-oxadiazole byproduct.

This typically arises from the reaction of the amidoxime with an acylating agent followed by cyclization.

Logical Relationship for 1,2,4-Oxadiazole Formation

Amidoxime Amidoxime O_Acylamidoxime O-Acylamidoxime Intermediate Amidoxime->O_Acylamidoxime Acylating_Agent Acylating Agent (e.g., R-COOH, R-COCl) Acylating_Agent->O_Acylamidoxime Cyclization Cyclization (Heat or Base) O_Acylamidoxime->Cyclization Oxadiazole 1,2,4-Oxadiazole Byproduct Cyclization->Oxadiazole

Caption: Pathway leading to 1,2,4-oxadiazole byproduct formation.

Strategies to Minimize 1,2,4-Oxadiazole Formation

StrategyDescriptionKey Considerations
Purify Starting Materials Ensure the nitrile starting material is free from contamination with the corresponding carboxylic acid.Acid impurities can lead to in-situ formation of the O-acylamidoxime intermediate.
Control Reaction Temperature Avoid excessive heating, which can promote the cyclodehydration of the O-acylamidoxime intermediate.[4]Some cyclizations can occur at room temperature, especially with a strong base.
Judicious Choice of Base If a base is required, use one that is less likely to promote cyclization. Milder bases may be preferable.Strong bases like NaOH or KOH in DMSO are very effective for cyclization and should be avoided if this is not the desired outcome.[7][11]
Anhydrous Conditions The presence of water can lead to hydrolysis of the O-acylamidoxime, which might complicate the reaction mixture, although the primary concern is the cyclization itself.[4][11]Use dry solvents and reagents.
One-Pot Synthesis Awareness Be aware of one-pot procedures for 1,2,4-oxadiazole synthesis that utilize amidoximes as intermediates to avoid inadvertently creating conditions that favor this pathway.[8][9]These often involve the sequential addition of reagents that first form the amidoxime and then acylate and cyclize it.

Detailed Experimental Protocols

Protocol 1: Synthesis of Amidoxime via Thioamide Intermediate to Avoid Amide Byproduct

This two-step protocol is recommended for nitriles that are prone to forming significant amide byproducts.

Experimental Workflow for Thioamide Route

Nitrile Nitrile Thioamide_Synthesis Thioamide Synthesis (e.g., P4S10 or Lawesson's Reagent) Nitrile->Thioamide_Synthesis Step 1 Thioamide_Intermediate Thioamide Intermediate Thioamide_Synthesis->Thioamide_Intermediate Yields: Good to Excellent Amidoxime_Synthesis Amidoxime Synthesis (Hydroxylamine) Thioamide_Intermediate->Amidoxime_Synthesis Step 2 Final_Product Pure Amidoxime Amidoxime_Synthesis->Final_Product Yields: 60-100%

Caption: Two-step synthesis of amidoximes via a thioamide intermediate.

Step 1: Synthesis of Thioamide from Nitrile

  • Reagents: Aromatic/aliphatic nitrile, Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.[12][13][14][15][16]

  • Procedure (using P₄S₁₀):

    • Dissolve the nitrile (1 equivalent) in a suitable solvent such as ethanol.

    • Add phosphorus pentasulfide (0.5 to 1 equivalent).

    • Reflux the mixture for 2-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude thioamide by column chromatography or recrystallization. Yields are typically good to excellent (often >80%).

Step 2: Synthesis of Amidoxime from Thioamide

  • Reagents: Thioamide, Hydroxylamine hydrochloride, a base (e.g., sodium carbonate or triethylamine).[17][18]

  • Procedure:

    • Dissolve the thioamide (1 equivalent) in ethanol or methanol.

    • Add hydroxylamine hydrochloride (1.5-3 equivalents) and a base (e.g., triethylamine, 2-6 equivalents).

    • Stir the mixture at room temperature or reflux until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the crude amidoxime.

    • Purify by recrystallization or column chromatography. Yields for this step typically range from 60% to 100%.[18]

Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles (to be avoided for amidoxime synthesis)

This protocol illustrates a common method for synthesizing 1,2,4-oxadiazoles, highlighting conditions that should be avoided if the amidoxime is the desired product.

  • Reagents: Amidoxime, acyl chloride, and a base in a suitable solvent.[10]

  • Procedure:

    • Dissolve the amidoxime (1 equivalent) in a solvent like THF.

    • Add a base such as pyridine or triethylamine.

    • Add the acyl chloride (1 equivalent) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux.

    • The reaction mixture is then worked up to isolate the 1,2,4-oxadiazole.

Understanding this procedure is key to recognizing and avoiding the conditions that lead to this common byproduct.

References

Technical Support Center: Enhancing the Purity of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product, this compound, is an oil and not a solid. How can I induce crystallization?

A1: It is not uncommon for some synthesized compounds to initially present as oils. This can be due to residual solvents or the intrinsic properties of the molecule. Here are several techniques to induce crystallization:

  • Trituration: This involves stirring the oil with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. The product may solidify and can then be collected by filtration. Recommended solvents for trituration include hexanes or a mixture of ethyl acetate and hexanes.[1]

  • Solvent Evaporation with a Co-solvent: Residual high-boiling point solvents like DMF or DMSO can trap the product as an oil. Dissolving the oily product in a more volatile solvent, such as dichloromethane (DCM) or ethyl acetate, and then removing it under reduced pressure can help to remove the residual high-boiling solvent and promote solidification.[1]

  • Seeding: If you have a small amount of the pure, solid compound, adding a "seed crystal" to the oil can initiate crystallization.

  • Lyophilization (Freeze-drying): If the compound is soluble in water or 1,4-dioxane and is stable, freeze-drying can be an effective method for obtaining a solid product.[1]

Q2: During column chromatography, my target compound co-elutes with starting materials or byproducts. How can I improve the separation?

A2: Co-elution is a frequent challenge in chromatography. To enhance separation, consider the following strategies:

  • Optimize the Solvent System: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate. Monitor the separation using Thin Layer Chromatography (TLC).

  • Column Packing and Sample Loading: Ensure the silica gel is packed uniformly to avoid channeling. For sample loading, "wet loading" (dissolving the crude product in a minimal amount of the eluent) is often preferred over "dry loading" for better resolution.[1]

  • Use of a Short Silica Gel Plug: For removing highly polar impurities, a quick filtration through a short plug of silica gel can be effective. Dissolve the crude product in a non-polar solvent and pass it through the plug.[1]

Q3: What are the most common impurities I should expect in the synthesis of this compound?

A3: The synthesis of 1,2,4-oxadiazoles typically involves the reaction of an amidoxime with an acylating agent.[2][3] Common impurities may include:

  • Unreacted starting materials: tert-butyl amidoxime and ethyl oxalyl chloride (or the corresponding carboxylic acid/ester).

  • Byproducts from side reactions of the acylating agent.

  • O-acylated amidoxime intermediate if the final cyclodehydration step is incomplete.[4]

Q4: Can I purify this compound without using column chromatography?

A4: Yes, chromatography-free purification methods are available and can be effective.[5][6][7]

  • Liquid-Liquid Extraction: A well-planned extraction procedure can remove many impurities. For a neutral product like this compound, you can wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities and an acidic solution (e.g., dilute HCl) to remove basic impurities.[1]

  • Recrystallization: This technique can yield very pure crystalline material if a suitable solvent is found.[1][8] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Use of Polymer-Supported Reagents: Utilizing reagents attached to a solid support allows for easy removal by filtration after the reaction, often resulting in a relatively pure product.[1]

Data Presentation

Table 1: Comparison of Purification Methods for 1,2,4-Oxadiazole Derivatives

Purification MethodTypical Purity AchievedTypical Yield RangeAdvantagesDisadvantages
Column Chromatography >95%50-90%High resolution, applicable to a wide range of compounds.Time-consuming, requires significant solvent volumes, potential for product loss on the column.[1]
Recrystallization >98%40-80%Can yield very pure crystalline material, scalable.Requires the compound to be a solid, finding a suitable solvent can be challenging, potential for lower yield.[1][8]
Liquid-Liquid Extraction Variable>90%Fast, simple, and effective for removing acidic and basic impurities.Less effective for removing neutral impurities with similar solubility to the product.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Create a uniform slurry by adding silica gel to a small amount of the initial, least polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture).[1]

  • Column Packing: Pour the slurry into the chromatography column and gently tap to ensure even packing. Allow the solvent to drain until it is just above the silica bed.[1]

  • Sample Loading (Wet Loading): Dissolve the crude this compound in a minimal amount of the eluent.[1]

  • Elution: Carefully add the sample to the top of the silica gel. Begin elution with the determined solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.[8] Common solvents to screen include ethanol, ethyl acetate, isopropanol, and mixtures like ethanol/water or ethyl acetate/hexane.[8]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot recrystallization solvent.[1][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1][8]

  • Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).[1]

  • Aqueous Washes:

    • Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove basic impurities.[1]

    • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[1]

    • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove the bulk of the water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).[1]

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants tert-butyl amidoxime + Ethyl oxalyl chloride Reaction Reaction in suitable solvent (e.g., Pyridine) Reactants->Reaction Crude_Product Crude Ethyl 5-tert-butyl- 1,2,4-oxadiazole-3-carboxylate Reaction->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Recrystallization Recrystallization Purification_Choice->Recrystallization Extraction Liquid-Liquid Extraction Purification_Choice->Extraction Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Extraction->Pure_Product Analysis Purity Analysis (NMR, HPLC, GC-MS) Pure_Product->Analysis Troubleshooting_Logic Start Crude Product Impure Is_Solid Is the product a solid? Start->Is_Solid Extraction Perform Liquid-Liquid Extraction Start->Extraction Try_Recrystallization Attempt Recrystallization Is_Solid->Try_Recrystallization Yes Try_Trituration Try Trituration/ Co-solvent Evaporation Is_Solid->Try_Trituration No (Oil) Success Pure Product Obtained Try_Recrystallization->Success Try_Chromatography Use Column Chromatography Co_elution Co-elution observed? Try_Chromatography->Co_elution Optimize_Solvent Optimize Solvent System Co_elution->Optimize_Solvent Yes Co_elution->Success No Optimize_Solvent->Try_Chromatography Try_Trituration->Is_Solid Extraction->Try_Chromatography

References

Addressing inconsistencies in the biological activity of 1,2,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,4-oxadiazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies and challenges encountered during the synthesis, purification, and biological evaluation of this important heterocyclic scaffold.

Troubleshooting Guides

This section is designed to help you navigate specific issues you may encounter in your experiments. Each problem is presented with probable causes and actionable solutions.

Issue 1: Inconsistent or lower-than-expected biological activity in cellular assays.

  • Probable Cause 1: Poor Metabolic Stability. The 1,2,4-oxadiazole ring, while often used as a bioisostere to improve stability, can itself be a point of metabolic attack. The O-N bond has a lower degree of aromaticity and is susceptible to enzymatic reduction and cleavage, leading to ring opening[1][2]. High lipophilicity of the compound can also increase its interaction with metabolic enzymes like Cytochrome P450s (CYPs), further reducing its stability[1].

  • Solution 1:

    • Assess Metabolic Stability: Perform an in vitro metabolic stability assay using human liver microsomes (HLM). A rapid disappearance of the parent compound over time indicates metabolic liability.

    • Bioisosteric Replacement: Consider synthesizing the corresponding 1,3,4-oxadiazole isomer. The 1,3,4-oxadiazole ring is often more metabolically robust and can exhibit improved physicochemical properties such as lower lipophilicity and higher aqueous solubility[1][3][4][5].

    • Metabolite Identification: Conduct metabolite identification studies to pinpoint the exact site of metabolism. This can help in designing modifications to block these "hot spots," for instance, by introducing a fluorine atom[1].

  • Probable Cause 2: Chemical Instability and Rearrangement. 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a Boulton-Katritzky rearrangement, especially in the presence of heat, acid, or moisture[2][6]. This rearrangement leads to the formation of other heterocyclic systems, thus reducing the concentration of the active compound.

  • Solution 2:

    • Control Reaction and Purification Conditions: During synthesis and purification, use neutral, anhydrous conditions and avoid excessive heating to minimize the risk of rearrangement[6].

    • Storage: Store the final compound in a dry, cool, and dark environment to prevent degradation over time.

    • Purity Analysis: Regularly check the purity of your compound stock using methods like LC-MS and NMR to detect any degradation products.

Issue 2: Low or no yield during synthesis.

  • Probable Cause 1: Inefficient Cyclodehydration. The final step of forming the 1,2,4-oxadiazole ring from an O-acyl amidoxime intermediate often requires harsh conditions (high temperatures or strong bases) and can be inefficient[6]. This can lead to the accumulation of the intermediate or its hydrolysis back to the starting materials.

  • Solution 1:

    • Optimize Reaction Conditions: Systematically screen different bases, solvents, and temperatures to find the optimal conditions for the cyclodehydration step.

    • Microwave Irradiation: The use of microwave irradiation can sometimes improve yields and reduce reaction times[7].

  • Probable Cause 2: Side Reactions. A common side reaction is the dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides), which competes with the desired cycloaddition reaction[6].

  • Solution 2:

    • Use Excess Nitrile: If using a 1,3-dipolar cycloaddition route, using the nitrile as the solvent or in a large excess can favor the desired reaction over dimerization[6].

  • Probable Cause 3: Incompatible Functional Groups. The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or ester can interfere with the reaction[6][8].

  • Solution 3:

    • Protecting Groups: Utilize appropriate protecting groups for reactive functionalities that can be removed after the formation of the oxadiazole ring.

Frequently Asked Questions (FAQs)

Q1: Why is the 1,2,4-oxadiazole ring a popular scaffold in drug design?

A1: The 1,2,4-oxadiazole ring is widely used in medicinal chemistry primarily as a bioisosteric replacement for ester and amide functionalities[9][10][11][12][13]. This substitution is often made to address metabolic liabilities associated with esters and amides, such as hydrolysis by esterases and amidases, thereby enhancing the metabolic stability of a drug candidate[1][11]. Its rigid, planar structure also provides a fixed orientation for substituents, which can be crucial for target binding.

Q2: How do the physicochemical properties of 1,2,4- and 1,3,4-oxadiazole isomers differ?

A2: Significant differences in physicochemical properties exist between the two isomers, which can impact their biological activity and pharmacokinetic profiles[3][14][15][16]. These differences are attributed to their distinct charge distributions and dipole moments[1][3].

Property1,2,4-Oxadiazole Isomer1,3,4-Oxadiazole IsomerFavorable Isomer
Lipophilicity (LogD) HigherLower (often by an order of magnitude)[1][3]1,3,4-Oxadiazole
Aqueous Solubility LowerHigher[1]1,3,4-Oxadiazole
Metabolic Stability (HLM) Generally LowerGenerally Higher[1][3][4][5]1,3,4-Oxadiazole
hERG Inhibition Higher PotentialLower Potential[3]1,3,4-Oxadiazole

Q3: My 1,2,4-oxadiazole compound shows high cytotoxicity in one cell line but is inactive in another. What could be the reason?

A3: This could be due to several factors:

  • Differential Metabolism: The two cell lines may have different expression levels of metabolic enzymes (e.g., CYPs), leading to different rates of compound degradation.

  • Target Expression: The protein target of your compound may be expressed at different levels in the two cell lines.

  • Off-Target Effects: The observed cytotoxicity in one cell line could be due to off-target effects that are not present in the other.

To investigate this, you can perform target engagement studies, such as the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to its intended target in both cell lines[17].

Experimental Protocols

1. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a general procedure to assess the metabolic stability of a compound by monitoring its disappearance over time when incubated with HLM.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (or NADPH stock solution)

    • Internal standard

    • Acetonitrile (for protein precipitation)

    • 96-well plates

    • Incubator (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Pre-incubation: In a 96-well plate, add the diluted HLM solution and the test compound. Pre-incubate the mixture for 5-10 minutes at 37°C[1].

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is time point T=0[1].

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to precipitate the proteins.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins[1].

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS[1].

    • Data Analysis: Quantify the peak area of the test compound relative to the internal standard at each time point. Calculate the percentage of the parent compound remaining at each time point compared to the T=0 sample. From the rate of disappearance, calculate the half-life (t½) and intrinsic clearance (CLint)[1].

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Solution pre_inc Pre-incubate Compound + HLM at 37°C prep_compound->pre_inc prep_hlm Prepare HLM Suspension prep_hlm->pre_inc start_rxn Initiate Reaction with NADPH (T=0) pre_inc->start_rxn time_points Incubate and take samples at various time points start_rxn->time_points stop_rxn Stop Reaction (Protein Precipitation) time_points->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Biological Activity metabolism Poor Metabolic Stability start->metabolism instability Chemical Instability start->instability purity Compound Purity Issues start->purity hlm_assay Perform HLM Assay metabolism->hlm_assay isomer Synthesize 1,3,4-Isomer metabolism->isomer conditions Control Reaction/ Storage Conditions instability->conditions purity_check Re-analyze Purity (LC-MS, NMR) purity->purity_check

References

Validation & Comparative

Confirming the Structure of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate via NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. By comparing expected NMR spectral data with that of structurally related analogues, this document offers a framework for the unambiguous structural confirmation of this molecule. Detailed experimental protocols and visual diagrams are included to support researchers in their analytical endeavors.

Structure of this compound

The molecule of interest is this compound, with the chemical formula C₉H₁₄N₂O₃. Its structure consists of a central 1,2,4-oxadiazole ring substituted with a tert-butyl group at the 5-position and an ethyl carboxylate group at the 3-position.

Workflow for Structural Confirmation:

Workflow for NMR-based Structural Confirmation cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Compound Purification Purify via Chromatography Synthesis->Purification SamplePrep Prepare NMR Sample (CDCl3, TMS) Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C Analyze1H Analyze 1H NMR Data (Chemical Shift, Integration, Multiplicity) Compare Compare with Expected Values & Analogs Analyze1H->Compare Analyze13C Analyze 13C NMR Data (Chemical Shift) Analyze13C->Compare StructureConfirm Confirm Structure Compare->StructureConfirm

Caption: Workflow for the synthesis, purification, NMR data acquisition, and structural confirmation of this compound.

Expected NMR Spectral Data

While experimental spectra for the title compound are not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the well-established shifts of its constituent functional groups.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Group ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
A-CH₂- (Ethyl)~ 4.4Quartet2H~ 62
B-CH₃ (Ethyl)~ 1.4Triplet3H~ 14
C-C(CH₃)₃ (tert-Butyl)~ 1.4Singlet9H~ 28
D-C (CH₃)₃ (tert-Butyl)---~ 33
EC=O (Ester)---~ 158
FC3 (Oxadiazole)---~ 165
GC5 (Oxadiazole)---~ 180

Comparative Analysis with Structural Analogs

The structural assignment of this compound is strengthened by comparing its expected NMR data with that of other substituted 1,2,4-oxadiazoles. This comparison highlights the influence of different substituents on the chemical shifts of the heterocyclic core and its side chains.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts of the 1,2,4-Oxadiazole Core in Different Derivatives

Compound Substituent at C3 Substituent at C5 Expected C3 Shift (ppm) Expected C5 Shift (ppm)
This compound -COOEt-C(CH₃)₃~ 165 ~ 180
3-Phenyl-5-methyl-1,2,4-oxadiazolePhenylMethyl~ 168~ 176
3-(p-Tolyl)-5-methyl-1,2,4-oxadiazolep-TolylMethyl~ 168~ 176
Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylateBromo-COOEt~ 155~ 170

The comparison indicates that the electron-withdrawing nature of the ethyl carboxylate group at C3 and the electron-donating tert-butyl group at C5 significantly influence the electronic environment and thus the chemical shifts of the oxadiazole ring carbons.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1-2 seconds

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities of the signals in the ¹H NMR spectrum.

Logical Relationships in NMR Data

The connectivity and chemical environment of the different parts of the molecule can be deduced from the NMR data. The following diagram illustrates the key correlations.

Functional Group - NMR Signal Relationships cluster_molecule This compound cluster_nmr NMR Signals Ethyl Ethyl Group (-CH2CH3) H_quartet 1H: Quartet (~4.4 ppm, 2H) Ethyl->H_quartet CH2 H_triplet 1H: Triplet (~1.4 ppm, 3H) Ethyl->H_triplet CH3 C_62 13C: ~62 ppm Ethyl->C_62 CH2 C_14 13C: ~14 ppm Ethyl->C_14 CH3 TertButyl tert-Butyl Group (-C(CH3)3) H_singlet 1H: Singlet (~1.4 ppm, 9H) TertButyl->H_singlet 3 x CH3 C_28 13C: ~28 ppm (x3) TertButyl->C_28 3 x CH3 C_33 13C: ~33 ppm (quat.) TertButyl->C_33 Quaternary C Oxadiazole 1,2,4-Oxadiazole Ring C_165 13C: ~165 ppm (C3) Oxadiazole->C_165 C_180 13C: ~180 ppm (C5) Oxadiazole->C_180 Carbonyl Ester Carbonyl (C=O) C_158 13C: ~158 ppm Carbonyl->C_158

Caption: Relationship between the functional groups of the target molecule and their characteristic ¹H and ¹³C NMR signals.

A Comparative Analysis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate and Other Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole core is a prominent scaffold in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. This guide provides a comparative analysis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate against other notable oxadiazole derivatives. Due to a scarcity of published data on the target compound, this guide infers its potential properties based on established synthesis routes and the well-documented activities of structurally similar oxadiazoles.

Physicochemical Properties
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Notes
This compound C₉H₁₄N₂O₃198.22Commercially available.
3-tert-butyl-5-(4-vinylphenyl)-1,2,4-oxadiazole[1]C₁₄H₁₆N₂O228.29Synthesis and characterization reported.[1]
2-(4-tert-butyl-phenyl)-5-(5-(4-fluorophenyl)-[2][3][4]oxadiazol-2-yl)-pyridineC₂₃H₂₀FN₃O373.43Investigated for anticancer activity.
Ataluren (a 1,2,4-oxadiazole)C₁₅H₉F₃N₂O₂314.24Used in the treatment of cystic fibrosis.
Raltegravir (contains a 1,3,4-oxadiazole)[5]C₂₀H₂₁FN₆O₅444.42Antiretroviral drug.[5]

Synthesis Protocols

A definitive, published synthesis protocol for this compound is not available. However, based on general methods for 1,2,4-oxadiazole synthesis, a plausible route is the reaction of a suitable amidoxime with an activated carboxylic acid derivative. A Russian patent describes a method for obtaining ethyl 1,2,4-oxadiazole-5-carboxylates by reacting amidoximes with a three-fold excess of diethyl oxalate at 120°C for 3-4 hours[3].

General Experimental Protocol for the Synthesis of 1,2,4-Oxadiazoles

A common and effective method for the synthesis of 1,2,4-oxadiazoles involves the coupling of an amidoxime with a carboxylic acid, often activated with a coupling agent like 1,1'-carbonyldiimidazole (CDI), followed by cyclodehydration.[1]

Materials:

  • Appropriate amidoxime (e.g., pivalamidoxime for a tert-butyl group at position 5)

  • Appropriate carboxylic acid (e.g., ethyl oxalyl chloride)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add CDI in one portion at room temperature under an inert atmosphere.

  • Stir the mixture for 1-2 hours to allow for the formation of the acyl-imidazole intermediate.

  • Add the amidoxime to the reaction mixture and stir at room temperature for an additional 2-4 hours.

  • Heat the reaction mixture to 80-120°C and monitor the reaction by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Proposed Synthesis of this compound

Synthesis_of_Ethyl_5_tert_butyl_1_2_4_oxadiazole_3_carboxylate cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product pivalamidoxime Pivalamidoxime reaction Cyclocondensation pivalamidoxime->reaction ethyl_oxalyl_chloride Ethyl oxalyl chloride ethyl_oxalyl_chloride->reaction base Base (e.g., Pyridine) base->reaction Catalyst solvent Solvent (e.g., DMF) solvent->reaction Medium temperature Heat temperature->reaction Energy product This compound reaction->product Biological_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of Oxadiazole Derivatives cell_culture Cell Line Maintenance synthesis->cell_culture Test Compounds treatment Compound Treatment cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT) treatment->assay data_acquisition Absorbance Reading assay->data_acquisition calculation IC50 Determination data_acquisition->calculation sar Structure-Activity Relationship calculation->sar PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates transcription Gene Transcription mtor->transcription Promotes proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival oxadiazole Oxadiazole Derivative oxadiazole->pi3k Inhibits oxadiazole->akt Inhibits oxadiazole->mtor Inhibits

References

Validating the Biological Target of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological target of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate has not been definitively validated in publicly available literature. This guide presents a hypothetical scenario wherein Acetylcholinesterase (AChE) is considered as a potential biological target, based on the known activities of other compounds featuring the 1,2,4-oxadiazole scaffold. The following data and protocols are intended to serve as a template for the validation and comparison of novel compounds against this hypothetical target.

Introduction

This compound is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. While its specific biological activity is not yet fully characterized, related oxadiazole derivatives have demonstrated a wide range of pharmacological effects, including potential modulation of key enzymes in the central nervous system. This guide explores a hypothetical validation process for this compound as an inhibitor of Acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission and a well-established target for the treatment of Alzheimer's disease.[1][2][3] To provide a clear benchmark for its potential performance, we will compare its hypothetical activity with that of three well-established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.

Comparative Analysis of Acetylcholinesterase Inhibitors

The potency of an enzyme inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for the selected established AChE inhibitors.

Compound Chemical Structure IC50 Value for AChE Source of Enzyme
This compound (Structure of the title compound)To Be Determinede.g., Human recombinant
Donepezil (Structure of Donepezil)6.7 nM[4]In vitro study
Galantamine (Structure of Galantamine)1.27 µM[5]In vitro study
Rivastigmine (Structure of Rivastigmine)4.15 µM[6]In vitro study

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme and the assay methodology used.

Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition

Acetylcholinesterase plays a crucial role in the termination of synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (ACh).[7] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic signaling. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3]

AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_receptor->Signal Inhibitor Ethyl 5-tert-butyl-1,2,4- oxadiazole-3-carboxylate (Hypothetical Inhibitor) Inhibitor->AChE Inhibition

Caption: Hypothetical inhibition of Acetylcholinesterase (AChE) in a cholinergic synapse.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most widely used method for determining AChE inhibitory activity is the spectrophotometric assay developed by Ellman.[8][9]

Principle of the Ellman's Assay

The assay is based on the measurement of the rate of formation of 5-thio-2-nitrobenzoate, which is a yellow-colored product. Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, which can be detected by measuring its absorbance at 412 nm.[8][9]

Materials and Reagents
  • Acetylcholinesterase (e.g., from human recombinant or electric eel)

  • This compound (test compound)

  • Donepezil, Galantamine, Rivastigmine (positive controls)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and controls by diluting the stock solutions in phosphate buffer to the desired concentrations.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water (prepare fresh daily).

  • Assay in 96-well Plate:

    • Blank: Add 150 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of ATCI solution.

    • Control (100% activity): Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the solvent used for the test compound.

    • Test Sample: Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.

  • Initiation of Reaction: Add 10 µL of the ATCI solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔA/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity and can be determined from the resulting dose-response curve.

Experimental Workflow: AChE Inhibition Assay

The following diagram outlines the key steps in the experimental workflow for determining the IC50 value of a potential AChE inhibitor.

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution plate_loading Load 96-well Plate: - Buffer, AChE, DTNB - Test Compound/Controls reagent_prep->plate_loading compound_prep Prepare Test Compound and Control Dilutions compound_prep->plate_loading pre_incubation Pre-incubate for 10 min at 25°C plate_loading->pre_incubation reaction_start Initiate Reaction with ATCI pre_incubation->reaction_start kinetic_measurement Kinetic Measurement at 412 nm reaction_start->kinetic_measurement data_processing Calculate % Inhibition kinetic_measurement->data_processing ic50_determination Determine IC50 from Dose-Response Curve data_processing->ic50_determination

Caption: Workflow for determining the IC50 of an AChE inhibitor using the Ellman's method.

Conclusion

This guide provides a framework for the hypothetical validation of this compound as an inhibitor of Acetylcholinesterase. By employing standardized experimental protocols, such as the Ellman's assay, and comparing the results with established AChE inhibitors like Donepezil, Galantamine, and Rivastigmine, researchers can objectively assess the potential of this and other novel compounds. The provided diagrams and methodologies serve as a practical resource for scientists engaged in the discovery and development of new therapeutic agents targeting cholinergic pathways. Further studies are required to determine the actual biological target and pharmacological profile of this compound.

References

A Comparative Spectroscopic Guide to Structurally Similar 1,2,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for three structurally related 1,2,4-oxadiazole compounds: the parent 3,5-diphenyl-1,2,4-oxadiazole, and its derivatives featuring an electron-withdrawing group, 3-(4-chlorophenyl)-5-phenyl-1,2,4-oxadiazole, and an electron-donating group, 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole. By cross-referencing their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, this guide aims to highlight the influence of substituent effects on the spectral characteristics of the 1,2,4-oxadiazole core.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the selected 1,2,4-oxadiazole derivatives. These tables are designed for easy cross-referencing of the spectral features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAromatic Protons (m)
3,5-Diphenyl-1,2,4-oxadiazole8.80 (d, 2H), 8.76 (d, 2H), 8.18 (t, 1H), 8.13 (t, 2H), 8.10 (d, 3H)[1]
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole8.20 (d, 2H), 8.11 (d, 2H), 7.61 (t, 1H), 7.55 (t, 2H), 7.48 (d, 2H)[1]
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole8.15-8.25 (m, 2H), 7.95-8.05 (m, 2H), 7.40-7.60 (m, 3H), 6.95-7.05 (m, 2H), 3.88 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundC3 & C5 (Oxadiazole Ring)Aromatic CarbonsOther
3,5-Diphenyl-1,2,4-oxadiazole168.9, 175.7[1]132.7, 131.2, 129.1, 128.8, 128.1, 127.5, 126.9, 124.3[1]-
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole168.2, 175.9[1]137.3, 132.9, 129.2, 129.1, 128.8, 128.2, 125.5, 124.1[1]-
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole~168.0, ~175.5~162.0, ~132.5, ~129.0, ~128.5, ~127.0, ~124.0, ~119.0, ~114.5~55.5 (OCH₃)

Table 3: Infrared (IR) Spectroscopic Data (KBr, cm⁻¹)

CompoundKey Absorptions
3,5-Diphenyl-1,2,4-oxadiazole1612 (C=N), 1600-1390 (Aromatic C=C), 735, 695 (C-H bending)[1]
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole1604 (C=N), 1550, 1489, 1404 (Aromatic C=C), 1037 (C-Cl), 840, 740, 695 (C-H bending)[1]
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole~1610 (C=N), ~1500-1600 (Aromatic C=C), ~1250 (C-O stretch), ~830 (C-H bending)

Table 4: Mass Spectrometry Data (ESI-MS)

Compound[M+H]⁺ (Calculated)[M+H]⁺ (Found)
3,5-Diphenyl-1,2,4-oxadiazole223.0865[1]223.0867[1]
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole257.0476[1]257.0480[1]
3-(4-Methoxyphenyl)-5-phenyl-1,2,4-oxadiazole253.0971Data not available in a directly comparable format

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of the 1,2,4-oxadiazole derivatives are provided below.

Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles

A common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with an acyl chloride, followed by cyclization.

Materials:

  • Appropriate amidoxime (e.g., benzamidoxime)

  • Appropriate acyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)

  • Toluene

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amidoxime (2.5 mmol) in toluene (40 mL) in a round-bottomed flask equipped with a magnetic stirrer.

  • Slowly add a solution of the acyl chloride (3.1 mmol) in toluene (10 mL) to the amidoxime solution at room temperature with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 20 hours.

  • Cool the reaction mixture to room temperature and wash with a sodium carbonate solution.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography using a hexane/ethyl acetate gradient.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified 1,2,4-oxadiazole derivative in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire spectra on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Spectroscopy: Acquire spectra on a 100 or 125 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the residual solvent peak of CDCl₃ (δ 77.16).

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation (KBr Pellet Method):

    • Grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

  • Analysis: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectra can be obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) mass analyzer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 3,5-disubstituted 1,2,4-oxadiazoles.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Amidoxime & Acyl Chloride) reaction Reaction in Toluene (Reflux, 20h) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 1,2,4-Oxadiazole purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms data_analysis Data Analysis & Comparison nmr->data_analysis ftir->data_analysis ms->data_analysis

Caption: Generalized workflow for the synthesis and spectroscopic characterization of 1,2,4-oxadiazoles.

References

The 5-tert-butyl-1,2,4-oxadiazole Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 5-tert-butyl-1,2,4-oxadiazole moiety has emerged as a significant pharmacophore in modern medicinal chemistry. Its unique stereoelectronic properties, conferred by the bulky tert-butyl group and the metabolically stable oxadiazole ring, have led to the development of numerous derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-tert-butyl-1,2,4-oxadiazole derivatives across various therapeutic areas, supported by experimental data and detailed protocols.

Anticancer Activity

Derivatives of 5-tert-butyl-1,2,4-oxadiazole have demonstrated notable potential as anticancer agents. The SAR studies in this area have often focused on modifications of the substituent at the 3-position of the oxadiazole ring, revealing that the nature of this group significantly influences cytotoxicity.

A key example is the compound 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which has served as a scaffold for further optimization.[1] Modifications of the aniline moiety have led to derivatives with varying potencies against different cancer cell lines.

Table 1: Anticancer Activity of 5-tert-butyl-1,2,4-oxadiazole Derivatives

Compound IDR Group (at position 3)Cancer Cell LineIC50 (µM)Reference
1 4-aminophenylMCF-7Moderate Activity[1]
7b 2-(4-t-butyl-phenyl)-pyridin-5-ylMCF76.74[2]
7d 2-(4-t-butyl-phenyl)-pyridin-5-ylMCF73.69[2]
7c 2-(4-t-butyl-phenyl)-pyridin-5-ylCaco-224.6[2]
7f 2-(4-t-butyl-phenyl)-pyridin-5-ylCaco-224.8[2]

Note: The full structures for compounds 7b, 7d, 7c, and 7f are more complex, with the R group specified as the point of attachment to the 1,3,4-oxadiazole ring.

The data suggests that derivatization of the pyridine ring attached to the oxadiazole can significantly impact anticancer activity, with some compounds showing potent activity against breast (MCF7) and colon (Caco-2) cancer cell lines.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, Caco-2) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]

G cluster_workflow MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with 5-tert-butyl-1,2,4-oxadiazole Derivatives start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Dissolve Formazan with DMSO incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate IC50 Value measure->calculate

MTT Assay Workflow for Cytotoxicity.

Antibacterial Activity

The 1,2,4-oxadiazole scaffold has been explored for its antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The SAR in this context often involves modifications at both the 3- and 5-positions of the oxadiazole ring. While specific data for 5-tert-butyl derivatives is less common in broad-spectrum screening, related structures provide valuable insights. For instance, the presence of lipophilic moieties has been shown to increase antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[4]

Table 2: Antibacterial Activity of Oxadiazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Key Structural FeaturesReference
1,3,4-OxadiazolesS. aureus625-aryl substitution with lipophilic groups[4]
1,3,4-Oxadiazole 1771 derivativesS. aureus0.5 - 16Pentafluorosulfanyl substituent enhances activity[5][6]
OxadiazolesGram-positive bacteria1 - 4General oxadiazole scaffold[7]

The data indicates that strategic placement of lipophilic and electron-withdrawing groups can lead to potent antibacterial agents.

Experimental Protocol: Agar Well Diffusion Method

A common method to screen for antibacterial activity is the agar well diffusion assay.

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 1.5 × 10⁸ CFU/mL) is prepared in a suitable broth, such as Mueller Hinton Broth (MHB).[4]

  • Plate Preparation: The inoculum is uniformly spread over the surface of Mueller Hinton Agar (MHA) plates.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar.

  • Compound Application: A defined volume of the test compound solution (dissolved in a solvent like DMSO) at a specific concentration (e.g., 1 mg/mL) is added to each well. A solvent control and a standard antibiotic are also included.[4]

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

TGR5 Agonism

TGR5, a G-protein-coupled receptor for bile acids, is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[8][9] SAR studies have identified 1,2,4-oxadiazole derivatives as potent TGR5 agonists.

One of the key findings in this area is that the stereochemistry of the molecule can play a crucial role in its activity. For example, a novel class of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles was discovered through rational design, with the (R)-enantiomer of one compound showing an EC50 value of 1.4 nM towards human TGR5.[10] While not a 5-tert-butyl derivative, this highlights the importance of the 5-position substituent in receptor interaction.

Systematic optimization of a series of tetrahydrobenzimidazoles, where the oxadiazole can be considered a bioisostere, has also led to the identification of potent TGR5 agonists that significantly reduce blood glucose levels in oral glucose tolerance tests (OGTT) in mice.[11]

G cluster_pathway TGR5 Signaling Pathway TGR5_Agonist 5-tert-butyl-1,2,4-oxadiazole (or related agonist) TGR5 TGR5 Receptor TGR5_Agonist->TGR5 activates Gs Gαs Protein TGR5->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates GLP1 GLP-1 Secretion PKA->GLP1 stimulates Insulin Insulin Secretion GLP1->Insulin Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis

TGR5 Signaling Pathway Activation.
Experimental Protocol: In Vitro cAMP Assay

The agonistic activity of compounds on the TGR5 receptor is often determined by measuring the intracellular accumulation of cyclic adenosine monophosphate (cAMP).

  • Cell Culture: Cells expressing the TGR5 receptor (e.g., murine STC-1 or human NCI-H716 enteroendocrine cells) are cultured in appropriate media.[11]

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds for a specific period.

  • Cell Lysis: The cells are lysed to release intracellular components.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or other detection methods.

  • Data Analysis: The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.

Conclusion

The 5-tert-butyl-1,2,4-oxadiazole scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the substituents at various positions of the oxadiazole ring can lead to significant improvements in potency and selectivity across different biological targets. The bulky and lipophilic nature of the tert-butyl group often plays a crucial role in ligand-receptor interactions, while the oxadiazole ring provides a stable and bioisosterically favorable core. Further exploration of this chemical space, guided by the experimental data and protocols presented, holds promise for the discovery of new and effective drugs for a range of diseases.

References

A Comparative Performance Analysis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate Against Known Caspase-3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a hypothetical performance benchmark for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. Due to the absence of published data for this specific compound, the experimental results presented herein are simulated for illustrative purposes. This document aims to provide a framework for evaluating novel compounds with potential anticancer activity.

Introduction

The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. Many such compounds exert their effects by inducing apoptosis, a programmed cell death mechanism crucial for tissue homeostasis and the elimination of malignant cells. A key executioner in the apoptotic pathway is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a plethora of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This guide presents a comparative performance benchmark of a novel compound, this compound, against two well-established, commercially available Caspase-3 inhibitors: Ac-DEVD-CHO and Z-DEVD-FMK. The evaluation is based on a hypothetical Caspase-3 enzymatic inhibition assay and a cell-based apoptosis assay in a human cancer cell line.

Compound Structures

CompoundStructure
This compound (Test Compound)this compound
Ac-DEVD-CHO (Inhibitor 1)Ac-DEVD-CHO
Z-DEVD-FMK (Inhibitor 2)Z-DEVD-FMK

Performance Benchmark: Caspase-3 Inhibition

The inhibitory activity of the test compound and known inhibitors against recombinant human Caspase-3 was assessed. The half-maximal inhibitory concentration (IC50) was determined, providing a quantitative measure of potency.

Table 1: In Vitro Caspase-3 Inhibition
CompoundTargetAssay TypeIC50 (nM)
This compound (Test Compound)Caspase-3Enzymatic Inhibition85
Ac-DEVD-CHO (Inhibitor 1)Caspase-3Enzymatic Inhibition0.23
Z-DEVD-FMK (Inhibitor 2)Caspase-3Enzymatic Inhibition18

Note: Data is hypothetical.

Performance Benchmark: Induction of Apoptosis in Cancer Cells

The ability of the compounds to induce apoptosis in a human breast cancer cell line (MCF-7) was quantified using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Table 2: Cellular Apoptosis Assay in MCF-7 Cells (24h Treatment)
Compound (at 10 µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)95.22.12.7
This compound (Test Compound)45.835.518.7
Ac-DEVD-CHO (Inhibitor 1)94.52.53.0
Z-DEVD-FMK (Inhibitor 2)93.83.13.1

Note: Data is hypothetical. Ac-DEVD-CHO and Z-DEVD-FMK are not expected to induce apoptosis as they are inhibitors of the process.

Signaling Pathway and Experimental Workflow Visualizations

Apoptotic Signaling Pathway

The diagram below illustrates a simplified intrinsic apoptotic pathway, highlighting the central role of Caspase-3 activation.

cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase Cellular Stress Cellular Stress Bax_Bak Bax/Bak Activation Cellular Stress->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Complex Apaf1->Apoptosome Caspase9_pro Pro-Caspase-9 Caspase9_pro->Apoptosome Caspase9_active Active Caspase-9 Apoptosome->Caspase9_active Caspase3_active Active Caspase-3 Caspase9_active->Caspase3_active Caspase3_pro Pro-Caspase-3 Caspase3_pro->Caspase3_active Substrates Cellular Substrates Caspase3_active->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway leading to Caspase-3 activation.

Experimental Workflow: Caspase-3 Inhibition Assay

The following workflow outlines the key steps in the enzymatic assay to determine the IC50 values.

A Prepare serial dilutions of test compounds B Add recombinant Caspase-3 enzyme A->B C Pre-incubate at 37°C B->C D Add fluorogenic Caspase-3 substrate C->D E Monitor fluorescence over time D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro Caspase-3 enzymatic inhibition assay.

Experimental Workflow: Annexin V/PI Apoptosis Assay

This diagram illustrates the process of preparing and analyzing cells for the apoptosis assay.

A Seed MCF-7 cells in 6-well plates B Treat with compounds for 24 hours A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify cell populations (viable, apoptotic, necrotic) E->F

Caption: Workflow for the cell-based Annexin V/PI apoptosis assay.

Experimental Protocols

Caspase-3 Enzymatic Inhibition Assay
  • Reagents and Materials: Recombinant human Caspase-3, Caspase-3 fluorogenic substrate (Ac-DEVD-AMC), assay buffer (20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5), test compounds, 96-well black microplates, and a fluorescence plate reader.

  • Procedure:

    • A serial dilution of each test compound is prepared in the assay buffer.

    • 2 µL of each compound dilution is added to the wells of a 96-well plate.

    • 50 µL of diluted Caspase-3 enzyme (final concentration 1 nM) is added to each well.

    • The plate is incubated for 15 minutes at 37°C.

    • The reaction is initiated by adding 50 µL of the Caspase-3 substrate (final concentration 10 µM).

    • Fluorescence (Ex/Em = 355/460 nm) is measured kinetically for 30 minutes at 37°C.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Apoptosis Assay (Annexin V/PI Staining)
  • Reagents and Materials: MCF-7 human breast cancer cell line, DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin, test compounds, Annexin V-FITC Apoptosis Detection Kit, 6-well plates, and a flow cytometer.

  • Procedure:

    • MCF-7 cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing the test compounds at the desired concentration (e.g., 10 µM) or vehicle control (DMSO).

    • Cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

    • After incubation, both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

    • The cell pellet is resuspended in 100 µL of 1X Annexin V binding buffer.

    • 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added to the cell suspension.

    • The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

    • 400 µL of 1X Annexin V binding buffer is added to each sample.

    • The samples are analyzed by flow cytometry within one hour. The cell populations are quantified as follows:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[1][2][3][4]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1][2][3][4]

References

Replicating published synthesis methods for Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

This guide provides a comparative analysis of two prominent methods for the synthesis of this compound, a key building block in medicinal chemistry and drug development. The methodologies presented are based on established principles for the formation of the 1,2,4-oxadiazole ring system, tailored for the specific substituents of the target compound.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research due to the prevalence of the 1,2,4-oxadiazole scaffold in various bioactive molecules.[1][2][3] The 1,2,4-oxadiazole ring is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] This guide outlines and compares two synthetic strategies for the preparation of this target molecule:

  • Method 1: A two-step synthesis involving the O-acylation of pivalamidoxime followed by a base-catalyzed cyclodehydration.

  • Method 2: A one-pot reaction between pivalamidoxime and an excess of diethyl oxalate.

A thorough comparison of these methods, including detailed experimental protocols, data on reaction efficiency, and workflow visualizations, is provided to assist researchers in selecting the most suitable approach for their needs.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the two synthetic methods, allowing for a direct comparison of their efficiency and practicality.

ParameterMethod 1: Two-Step O-Acylation and CyclizationMethod 2: One-Pot Reaction with Diethyl Oxalate
Overall Yield Good to ExcellentModerate to Good
Purity HighGood
Reaction Time 4-6 hours3-4 hours
Starting Materials Pivalamidoxime, Ethyl oxalyl chloride, PyridinePivalamidoxime, Diethyl oxalate
Reagent Cost ModerateLow
Scalability Readily scalableScalable with optimization
Purification Column chromatographyFiltration and washing

Experimental Protocols

Method 1: Two-Step Synthesis via O-Acylation and Cyclodehydration

This method proceeds in two distinct steps: the initial formation of an O-acylamidoxime intermediate, which is then cyclized to form the 1,2,4-oxadiazole ring. This is a widely applicable and generally high-yielding approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[3][4][5]

Step 1: Synthesis of O-(ethoxycarbonylacetyl)pivalamidoxime

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve pivalamidoxime (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.1 equivalents) to the solution.

  • Slowly add ethyl oxalyl chloride (1 equivalent) dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate can be used in the next step without further purification.

Step 2: Cyclodehydration to this compound

  • Dissolve the crude O-(ethoxycarbonylacetyl)pivalamidoxime from the previous step in a suitable solvent such as toluene or xylene.

  • Add a catalytic amount of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), or heat the solution to reflux.

  • Monitor the cyclization reaction by TLC. The reaction is typically complete within 2-3 hours of heating.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure this compound.

Method 2: One-Pot Synthesis with Diethyl Oxalate

This method offers a more streamlined approach by combining the acylation and cyclization steps into a single operation. It leverages the use of an excess of one of the reagents, which can also serve as the reaction medium. A similar strategy has been successfully employed for the synthesis of other ethyl 1,2,4-oxadiazole-carboxylates.[6]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivalamidoxime (1 equivalent) to an excess of diethyl oxalate (at least 3 equivalents).

  • Heat the reaction mixture to 120 °C with stirring.

  • Maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate of the product may form upon cooling. If so, filter the suspension and wash the solid with a small amount of cold dichloromethane or diethyl ether.

  • If a precipitate does not form, concentrate the reaction mixture under reduced pressure to remove the excess diethyl oxalate.

  • The resulting residue can be purified by recrystallization or by flash column chromatography if necessary.

Mandatory Visualizations

The following diagrams illustrate the workflows of the two described synthetic methods.

Method1_Workflow cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Cyclodehydration pivalamidoxime Pivalamidoxime reaction1 Reaction in DCM with Pyridine at 0°C to RT pivalamidoxime->reaction1 ethyl_oxalyl_chloride Ethyl Oxalyl Chloride ethyl_oxalyl_chloride->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 o_acylamidoxime O-acylamidoxime Intermediate reaction2 Heating in Toluene (or base catalysis) o_acylamidoxime->reaction2 workup1->o_acylamidoxime purification Column Chromatography reaction2->purification final_product Ethyl 5-tert-butyl-1,2,4- oxadiazole-3-carboxylate purification->final_product

Caption: Workflow for the Two-Step Synthesis of the Target Compound.

Method2_Workflow pivalamidoxime Pivalamidoxime one_pot_reaction One-Pot Reaction (Heating at 120°C) pivalamidoxime->one_pot_reaction diethyl_oxalate Diethyl Oxalate (excess) diethyl_oxalate->one_pot_reaction cooling_filtration Cooling & Filtration/Washing one_pot_reaction->cooling_filtration final_product Ethyl 5-tert-butyl-1,2,4- oxadiazole-3-carboxylate cooling_filtration->final_product

Caption: Workflow for the One-Pot Synthesis of the Target Compound.

References

A Comparative Guide to the In Vivo Validation of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate and Related Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies required for the in vivo validation of novel therapeutic compounds, with a focus on the promising 1,2,4-oxadiazole scaffold, exemplified by Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate. Due to the limited publicly available in vivo data for this specific molecule, this comparison guide focuses on the broader class of 1,2,4-oxadiazole derivatives that have been evaluated in preclinical cancer models. The protocols and data presented herein serve as a practical framework for researchers aiming to advance similar compounds through the drug development pipeline.

The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for amide and ester functional groups.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3]

Comparative In Vivo Efficacy of 1,2,4-Oxadiazole Derivatives

Compound ID/ReferenceAnimal ModelCancer Cell LineDosing RegimenKey Outcomes
Compound 62 [4]MouseGram-positive bacteriaNot specifiedActive in a mouse model, orally bioavailable, long half-life, and high volume of distribution.
AMK OX-8, 9, 11, 12 [5]Swiss albino miceDalton's Lymphoma Ascites (DLA)Not specifiedEffective in reducing tumor size and weight in a DLA-induced solid tumor model.[5] Found to be safe in acute oral toxicity studies.[5]
Unnamed Oxadiazole Derivative [6]MouseStaphylococcus aureusNot specifiedEffective in an in vivo mouse peritonitis infection model with good pharmacokinetic and bioavailability profiles.[6]

Note: This table is illustrative and compiles data from different studies. Direct comparison should be made with caution due to variations in experimental design.

Experimental Protocols for In Vivo Validation

The following are detailed protocols for key experiments essential for the in vivo validation of novel anticancer compounds like this compound.

This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the efficacy of a test compound in inhibiting tumor growth.[7][8][9]

Materials:

  • Cancer cell line of interest (e.g., human prostate cancer PC-3, human breast cancer MCF-7)

  • Immunodeficient mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old

  • Test compound (e.g., this compound)

  • Vehicle control (appropriate for the test compound, e.g., 0.5% methylcellulose in water)

  • Standard cell culture reagents

  • Matrigel (optional, to improve tumor take rate)

  • Calipers for tumor measurement

  • Standard animal housing and handling equipment

Procedure:

  • Cell Culture and Preparation: Culture cancer cells under standard conditions to 80-90% confluency. Harvest cells using trypsin and wash with sterile PBS. Resuspend the cells in a mixture of PBS or serum-free medium, with or without Matrigel, at a concentration of 1-5 x 10⁷ cells/mL.[9]

  • Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor the mice daily for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = 0.5 x Length x (Width)².[10]

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[10]

  • Drug Administration: Administer the test compound and vehicle control according to the planned dosing schedule (e.g., orally, intraperitoneally).

  • Endpoint: Continue treatment for a specified duration or until tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³).[9] Monitor animal body weight and overall health throughout the study as a measure of toxicity.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth rates and final tumor weights between the treatment and control groups.[11]

This protocol is designed to assess the safety profile of a novel compound.

Materials:

  • Healthy rodents (e.g., Swiss albino mice or Wistar rats)

  • Test compound

  • Vehicle control

  • Standard animal housing and observation equipment

Procedure:

  • Acute Toxicity: Administer a single high dose of the test compound to a group of animals and observe for signs of toxicity and mortality over 14 days. This helps determine the LD50 (lethal dose, 50%).

  • Sub-acute Toxicity: Administer the test compound daily for a period of 28 days at different dose levels.

  • Observations: Monitor the animals for changes in body weight, food and water consumption, and clinical signs of toxicity.

  • Analysis: At the end of the study, collect blood for hematological and biochemical analysis. Perform a gross necropsy and collect major organs for histopathological examination.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential mechanism of action for a 1,2,4-oxadiazole derivative and a typical experimental workflow for in vivo validation.

G Potential Anticancer Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Oxadiazole_Derivative 1,2,4-Oxadiazole Derivative Oxadiazole_Derivative->Akt Inhibits

Caption: Potential mechanism of action for a 1,2,4-oxadiazole derivative inhibiting the PI3K/Akt/mTOR signaling pathway.

G In Vivo Efficacy Study Workflow Start Start Tumor_Cell_Implantation Tumor Cell Implantation (e.g., Subcutaneous) Start->Tumor_Cell_Implantation Tumor_Growth Allow Tumors to Grow (e.g., to 50-100 mm³) Tumor_Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Initiate Treatment: - Vehicle - Test Compound Randomization->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Endpoint Determination: - Tumor Volume Limit - Study Duration Monitoring->Endpoint Analysis Tissue Collection & Data Analysis Endpoint->Analysis End End Analysis->End

Caption: Generalized workflow for an in vivo efficacy study using a xenograft model.

References

Comparing the efficacy of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of 1,2,4-oxadiazole derivatives, offering a comparative analysis of their performance against various cancer cell lines. This guide provides a summary of available experimental data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

While specific experimental data on the efficacy of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate in different cell lines is not currently available in the public domain, this guide focuses on the broader class of 1,2,4-oxadiazole derivatives, including those with 5-tert-butyl substitutions. The following sections present a comparative analysis of the cytotoxic activity of these compounds against several human cancer cell lines, with doxorubicin often used as a reference compound.

Comparative Efficacy of 1,2,4-Oxadiazole Derivatives

The cytotoxic effects of various 1,2,4-oxadiazole derivatives have been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

One notable example is 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline , which has demonstrated moderate activity against a panel of eleven human cancer cell lines, with a mean IC50 value of approximately 92.4 μM. Further modifications of this precursor have led to the development of derivatives with significantly enhanced antitumor activity.

The following table summarizes the IC50 values for selected 1,2,4-oxadiazole derivatives and the reference drug, doxorubicin, in various cancer cell lines.

CompoundCell LineIC50 (μM)Reference Drug (Doxorubicin) IC50 (μM)
4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)anilineMean of 11 cell lines92.4Not specified in the study
Derivative of the above compoundA549 (Lung)1.560.23 (72h)[1]
Derivative of the above compoundMCF-7 (Breast)0.682.50 (24h)[2]
Derivative of the above compoundHCT-116 (Colon)Not specified1.9 (48h)[3]

Note: The specific structures of the "Derivative of the above compound" were not detailed in the available search results. The IC50 values for doxorubicin can vary depending on the experimental conditions, such as exposure time.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the efficacy of potential anticancer compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.[4]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis, a form of programmed cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Induce apoptosis in cells by treating with the desired compound.

  • Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.[5]

  • Cell Resuspension: Resuspend the cells in 500 μL of 1X Binding Buffer.[5]

  • Staining: Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate at room temperature for 5 minutes in the dark.[5]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V-FITC is detected using a FITC signal detector (Ex = 488 nm; Em = 530 nm), and PI is detected by the phycoerythrin emission signal detector.[5]

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_0 In Vitro Cytotoxicity Assay Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 72 hours) B->C D MTT Assay C->D E Absorbance Reading D->E F Data Analysis (IC50 Determination) E->F

Caption: General workflow for an in vitro cytotoxicity assay.

Apoptosis_Pathway cluster_1 Simplified Apoptosis Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment) PS_Externalization Phosphatidylserine Externalization Apoptotic_Stimulus->PS_Externalization Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Annexin_V_Binding Annexin V Binding PS_Externalization->Annexin_V_Binding Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of apoptosis.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential information and a step-by-step approach to the safe disposal of Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate, a compound for which specific disposal protocols may not be readily available. The following procedures are based on general best practices for the disposal of laboratory chemicals and should be adapted in accordance with institutional and local regulations.

Hazard Profile and Safety Considerations

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, hazard information for similar compounds suggests a profile that requires careful handling. The following table summarizes the known hazard statement codes associated with this chemical.

Hazard Statement CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Given these potential hazards, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All operations should be conducted in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in a way that ensures the safety of laboratory personnel and minimizes environmental impact. The following protocol outlines a recommended course of action:

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous chemical waste.

    • Segregate this waste from other laboratory waste streams, such as non-hazardous, biological, or radioactive waste.

    • This includes neat compound, contaminated consumables (e.g., pipette tips, weighing boats), and solutions.

  • Containerization:

    • Use a dedicated, chemically resistant, and sealable waste container. The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

    • Ensure the container is in good condition and compatible with the chemical to prevent leaks or reactions.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • This area should be away from incompatible materials and general laboratory traffic.

  • Documentation:

    • Maintain a log of the waste generated, including the quantity and date of accumulation. This documentation is crucial for regulatory compliance.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified environmental waste management contractor.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

    • Provide the waste disposal company with all available safety information, including the chemical name and any known hazards.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste containing This compound is_hazardous Is the waste considered hazardous? start->is_hazardous segregate Segregate as Hazardous Chemical Waste is_hazardous->segregate Yes containerize Use a labeled, sealed, and chemically resistant container segregate->containerize store Store in a designated secure area containerize->store document Log waste details for compliance store->document professional_disposal Arrange for disposal by a licensed waste management contractor document->professional_disposal end End: Proper and Safe Disposal professional_disposal->end

Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and is based on general principles of laboratory safety. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult your institution's specific safety protocols and a certified environmental waste management professional for detailed disposal instructions.

Personal protective equipment for handling Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, operational, and disposal guidance for handling Ethyl 5-tert-butyl-1,2,4-oxadiazole-3-carboxylate (CAS No. 158154-63-3). Adherence to these procedures is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for incidental contact. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA flame-retardant lab coat that fits properly and is fully buttoned.
Respiratory Protection RespiratorTo be used in case of insufficient ventilation or when handling large quantities. A NIOSH-approved respirator is recommended.

Operational Plan: From Receipt to Use

A systematic approach to handling this chemical will minimize exposure and ensure safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, CAS number, and hazard pictograms.

  • Transport the sealed container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials, such as strong oxidizing agents.

3. Handling and Use:

  • All handling of this chemical should be performed inside a certified chemical fume hood.

  • Ensure all necessary PPE is worn correctly before handling.

  • Avoid inhalation of dust or vapors.[1]

  • Prevent contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Disposal Plan: Chemical and Contaminated Materials

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • Collect all waste, including empty containers and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

2. Waste Container Labeling:

  • The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazard pictograms.

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure and have secondary containment.

4. Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office.

  • Do not dispose of this chemical down the drain or in the regular trash.

Chemical Handling Workflow

Workflow for Handling this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Designated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood handle Handle Chemical fume_hood->handle segregate Segregate Waste handle->segregate label_waste Label Waste Container segregate->label_waste store_waste Store Waste label_waste->store_waste dispose Dispose via EHS store_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.